11-Oxo etiocholanolone-d5
Description
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Properties
Molecular Formula |
C19H28O3 |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S)-9,12,12,16,16-pentadeuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,14,15-decahydrocyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1/i6D2,10D2,17D |
InChI Key |
IUNYGQONJQTULL-WIGPXMBBSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CC[C@H]3[C@@]1(CC[C@H](C3)O)C)[C@@H]4CC(C(=O)[C@]4(C(C2=O)([2H])[2H])C)([2H])[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biochemical Genesis of 11-Oxo-Etiocholanolone-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical origins of 11-oxo-etiocholanolone and its deuterated analogue, 11-oxo-etiocholanolone-d5. It is designed to serve as a detailed resource, incorporating metabolic pathways, enzymatic kinetics, quantitative data, and relevant experimental protocols.
Introduction
11-Oxo-etiocholanolone is a significant C19 steroid metabolite, primarily derived from the catabolism of glucocorticoids and androgens. Its presence and concentration in biological fluids are indicative of various physiological and pathological states, making it a valuable biomarker in clinical and research settings. The deuterated form, 11-oxo-etiocholanolone-d5, is a crucial tool in metabolic studies and quantitative analysis, serving as an internal standard for mass spectrometry-based assays. This guide elucidates the intricate biochemical pathways governing its formation and provides practical information for its study.
Biochemical Origin of 11-Oxo-Etiocholanolone
11-Oxo-etiocholanolone is not secreted directly by any endocrine gland but is a peripheral metabolite of two primary precursors: cortisol and 11-keto-testosterone.[1]
Metabolism from Cortisol
The pathway from cortisol involves a series of enzymatic conversions primarily occurring in the liver.
-
Conversion of Cortisol to Cortisone (B1669442): The initial step is the oxidation of cortisol to cortisone, catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[2] This enzyme is predominantly found in mineralocorticoid target tissues like the kidney. Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , primarily in the liver, can catalyze both the oxidation of cortisol and the reduction of cortisone back to cortisol.[3][4]
-
Reduction of Cortisone: Cortisone undergoes reduction of its A-ring and C20-ketone. The A-ring is reduced by 5β-reductase (AKR1D1) to produce dihydrocortisone.
-
Formation of Tetrahydrocortisone (B135524): Dihydrocortisone is then converted to tetrahydrocortisone.
-
Side-Chain Cleavage: The C17-C20 side chain of tetrahydrocortisone is cleaved to yield 11-oxo-etiocholanolone.
Metabolism from 11-Keto-Testosterone
The metabolism of the potent androgen, 11-keto-testosterone, also leads to the formation of 11-oxo-etiocholanolone.[1]
-
A-Ring Reduction: The A-ring of 11-keto-testosterone is reduced. The inactivation of 11-ketotestosterone (B164220) is predominantly driven by AKR1D1 (5β-reductase) , which catalyzes the 5β-reduction.[5][6] Steroid 5α-reductase 2 (SRD5A2) can also catalyze the 5α-reduction, but this is a minor pathway for 11-ketotestosterone inactivation.[5][6]
-
Formation of 5β-11-keto-dihydrotestosterone: The 5β-reduction of 11-keto-testosterone results in the formation of 5β-11-keto-dihydrotestosterone.
-
Conversion to 3α-11-keto-etiocholanediol: This intermediate is then converted to 3α-11-keto-etiocholanediol.
-
Oxidation to 11-Oxo-Etiocholanolone: Finally, oxidation of the 17-hydroxyl group yields 11-oxo-etiocholanolone.
Quantitative Data
The urinary excretion of 11-oxo-etiocholanolone is a key indicator of its production rate. The following table summarizes reference intervals for 24-hour urinary excretion in healthy adults.
| Analyte | Sex | Age (Years) | 2.5th Percentile (μ g/24h ) | 97.5th Percentile (μ g/24h ) |
| 11-Keto-Etiocholanolone | Men | 20 | 97.7 | 1055 |
| 40 | 85 | 986 | ||
| 60 | 102 | 1076 | ||
| 80 | 83 | 975 | ||
| Women | 20 | 67.3 | 884 | |
| 40 | 103 | 1082 | ||
| 60 | 109 | 1113 |
Data adapted from Ackermann et al., 2021.
Experimental Protocols
Analysis of 11-Oxo-Etiocholanolone in Urine by GC-MS
This protocol outlines a general procedure for the analysis of urinary steroids, including 11-oxo-etiocholanolone, using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
- Internal Standard Addition: To a 2 mL urine sample, add 11-oxo-etiocholanolone-d5 as an internal standard.
- Hydrolysis: Perform enzymatic hydrolysis of steroid conjugates using β-glucuronidase/arylsulfatase from Helix pomatia at 55°C for 2 hours.
- Extraction: Extract the deconjugated steroids using a solid-phase extraction (SPE) C18 cartridge.
- Derivatization: Derivatize the extracted steroids to form methyloxime-trimethylsilyl (MO-TMS) ethers by reacting with methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).
2. GC-MS Analysis:
- Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., DB-5ms).
- Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) of characteristic ions for 11-oxo-etiocholanolone and its deuterated internal standard.
Chemical Synthesis of 11-Oxo-Etiocholanolone-d5 (Generalized Protocol)
1. Starting Material: 11-Oxo-etiocholanolone.
2. Deuterium (B1214612) Exchange:
- Base-Catalyzed Exchange: Dissolve 11-oxo-etiocholanolone in a deuterated solvent such as methanol-d4 (B120146) (CD3OD) or deuterium oxide (D2O).
- Add a base catalyst, such as sodium deuteroxide (NaOD) in D2O.
- Heat the mixture under reflux for a specified period to allow for the exchange of protons at enolizable positions with deuterium. The positions adjacent to the ketone groups at C11 and C17 are the most likely sites for deuteration. The number of incorporated deuterium atoms (in this case, aiming for d5) will depend on the reaction conditions (time, temperature, and catalyst concentration).
- Neutralization: After the reaction, neutralize the mixture with a deuterated acid (e.g., DCl in D2O).
3. Purification:
- Extraction: Extract the deuterated product with an organic solvent (e.g., dichloromethane).
- Chromatography: Purify the 11-oxo-etiocholanolone-d5 using column chromatography on silica (B1680970) gel.
4. Characterization:
- Confirm the identity and isotopic enrichment of the final product using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and a typical experimental workflow.
Caption: Biochemical pathways leading to 11-oxo-etiocholanolone.
Caption: Experimental workflow for urinary 11-oxo-etiocholanolone analysis.
Caption: Generalized workflow for the synthesis of 11-oxo-etiocholanolone-d5.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human kidney 11 beta-hydroxysteroid dehydrogenase is a high affinity nicotinamide adenine dinucleotide-dependent enzyme and differs from the cloned type I isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The A-ring reduction of 11-ketotestosterone is efficiently catalysed by AKR1D1 and SRD5A2 but not SRD5A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
Synthesis of Deuterated 11-Oxo-Etiocholanolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for deuterated 11-oxo-etiocholanolone, a critical analytical standard and tracer in steroid metabolism studies. The document details potential synthesis strategies, experimental protocols, and data presentation to aid researchers in the preparation of this labeled compound.
Introduction
11-oxo-etiocholanolone, a metabolite of cortisol and 11-keto testosterone, is a significant biomarker for adrenal steroidogenesis.[1][2][3] Its deuterated analogue serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS), enabling precise and accurate measurements in complex biological matrices.[4] This guide outlines two primary retrospective synthetic pathways for obtaining deuterated 11-oxo-etiocholanolone, focusing on commercially available starting materials and established chemical transformations.
Synthetic Pathways
Two principal strategies for the synthesis of deuterated 11-oxo-etiocholanolone are presented:
-
Pathway A: Direct deuterium (B1214612) exchange on 11-oxo-etiocholanolone.
-
Pathway B: Deuteration of a precursor, Adrenosterone (Androst-4-ene-3,11,17-trione), followed by selective reduction.
Pathway A: Direct Deuterium Exchange
This pathway involves the direct exchange of protons for deuterons on the 11-oxo-etiocholanolone molecule. The positions adjacent to the two ketone groups (at C-11 and C-17) are susceptible to enolization and subsequent deuterium incorporation under basic conditions.
Pathway B: Synthesis from Deuterated Adrenosterone
This pathway commences with the deuteration of Adrenosterone, a commercially available steroid. The deuterated intermediate is then subjected to a series of selective reductions to yield the target molecule with the desired stereochemistry (3α-hydroxy, 5β-androstane).
References
The Gold Standard in Metabolic Insight: A Technical Guide to 11-oxo-etiocholanolone-d5 in Quantitative Steroid Analysis
For Immediate Release
A Deep Dive into the Superiority of Deuterated Standards for Precise and Accurate Metabolic Monitoring
In the intricate world of metabolic research and drug development, the precise quantification of steroid hormones is paramount. This technical guide provides an in-depth analysis of the use of 11-oxo-etiocholanolone-d5, a deuterated internal standard, versus its non-deuterated counterpart in metabolic studies. موجز (Summary) This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the profound impact of isotopic labeling on the accuracy, precision, and reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of 11-oxo-etiocholanolone in Metabolic Studies
11-oxo-etiocholanolone is a key metabolite of adrenal androgens and is gaining prominence as a critical biomarker in various physiological and pathological states.[1][2] Its measurement provides valuable insights into adrenal function, androgen excess disorders, and the efficacy of therapeutic interventions.[1] Accurate quantification is therefore essential for reliable clinical and research outcomes.
The use of an internal standard is a fundamental requirement for accurate quantification in mass spectrometry to correct for variability during sample preparation and analysis.[3][4] Stable isotope-labeled internal standards, such as 11-oxo-etiocholanolone-d5, are considered the "gold standard" due to their near-identical physicochemical properties to the analyte of interest.[5][6]
The Deuterium (B1214612) Advantage: Why 11-oxo-etiocholanolone-d5 is Superior
The replacement of five hydrogen atoms with deuterium in the 11-oxo-etiocholanolone molecule confers significant analytical advantages without altering its fundamental chemical behavior.[] This isotopic enrichment allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, leading to more reliable data.[5]
Key Advantages of Using 11-oxo-etiocholanolone-d5:
-
Co-elution with the Analyte: 11-oxo-etiocholanolone-d5 has virtually the same chromatographic retention time as the non-deuterated form, ensuring that both compounds experience identical matrix effects during LC-MS/MS analysis.[6] This is a critical factor in complex biological matrices where ion suppression or enhancement can significantly impact results.
-
Correction for Matrix Effects: By co-eluting, the deuterated standard effectively normalizes for variations in ionization efficiency caused by interfering substances in the sample matrix.[3]
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of quantification, leading to more reliable and reproducible results.[8]
-
Reduced Method Variability: It compensates for inconsistencies in sample preparation, injection volume, and instrument response.[6]
Quantitative Comparison of Internal Standard Performance
| Parameter | Deuterated Internal Standard (11-oxo-etiocholanolone-d5) | Non-Deuterated (Analog) Internal Standard |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% due to differential matrix effects |
| Precision (% CV) | Typically < 10% | Often > 15%, especially at low concentrations |
| **Linearity (R²) ** | > 0.99 | > 0.99 (but with greater variance in slope) |
| Matrix Effect (% CV) | < 15% (IS-normalized) | Can be significant and variable |
| Extraction Recovery | Compensated | May differ from analyte, leading to inaccuracy |
Metabolic Pathway of 11-oxo-etiocholanolone
11-oxo-etiocholanolone is a downstream metabolite in the adrenal androgen synthesis pathway. Understanding this pathway is crucial for interpreting its levels in biological samples.
Experimental Protocols
The following section outlines a typical experimental workflow for the quantification of 11-oxo-etiocholanolone in a biological matrix using 11-oxo-etiocholanolone-d5 as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation protocol is essential to remove interfering substances from the biological matrix.
Detailed SPE Protocol:
-
Sample Spiking: To 200 µL of plasma or serum, add a known concentration of 11-oxo-etiocholanolone-d5 working solution.
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the 11-oxo-etiocholanolone and its deuterated internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The instrumental analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation from other steroids |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 11-oxo-etiocholanolone | To be determined empirically | To be determined empirically |
| 11-oxo-etiocholanolone-d5 | Precursor + 5 | Same as non-deuterated or specific fragment |
Synthesis and Characterization of 11-oxo-etiocholanolone-d5
The synthesis of deuterated steroids typically involves the introduction of deuterium atoms at positions that are not susceptible to back-exchange under physiological or analytical conditions.[11] This can be achieved through various chemical reactions, such as catalytic H-D exchange or the use of deuterated reagents. The final product must be rigorously characterized to confirm the position and extent of deuterium incorporation and to ensure high isotopic and chemical purity.
Conclusion
The use of 11-oxo-etiocholanolone-d5 as an internal standard represents a critical advancement in the field of metabolic research. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process provides unparalleled accuracy and precision in quantitative LC-MS/MS assays.[5][8] For researchers and drug development professionals, the adoption of this "gold standard" approach is essential for generating reliable data that can withstand scientific and regulatory scrutiny. This technical guide underscores the importance of selecting the appropriate internal standard and provides a framework for the robust analysis of 11-oxo-etiocholanolone in metabolic studies.
References
- 1. US20200333361A1 - Methods and Systems for the Detection of 11-Oxo Androgens by LC-MS/MS - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Enhancing Steroid Hormone Analysis with Deuterium-Labeled Internal Standards
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of steroid hormones is paramount in clinical diagnostics, endocrinology research, and pharmaceutical development. These potent signaling molecules, often present at low physiological concentrations, demand analytical methods of the highest sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for steroid analysis, largely supplanting traditional immunoassays due to its superior performance.[1] A cornerstone of robust LC-MS/MS-based quantification is the principle of isotope dilution, which employs stable isotope-labeled internal standards (SIL-ISs) to correct for analytical variability. This technical guide provides an in-depth examination of the critical role of deuterium-labeled standards in achieving unparalleled accuracy and precision in steroid hormone analysis. It details the underlying principles, experimental protocols, and performance data, and offers visual workflows to aid in method implementation.
The Principle of Isotope Dilution Mass Spectrometry (ID-MS)
Quantitative analysis using mass spectrometry is susceptible to several sources of variation that can compromise data integrity.[2] These include inefficiencies and variabilities during sample preparation (e.g., extraction), chromatographic effects, and signal suppression or enhancement in the MS source (matrix effects).[3]
The ID-MS technique mitigates these issues by adding a known concentration of a SIL-IS to every sample, calibrator, and quality control (QC) sample prior to any processing steps.[4] The ideal SIL-IS is a version of the analyte where one or more atoms have been replaced by their heavy, non-radioactive isotopes (e.g., deuterium (B1214612) ²H or D, carbon-13 ¹³C, nitrogen-15 (B135050) ¹⁵N).[2] Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same losses during sample preparation and the same matrix effects during ionization.[5] The mass spectrometer can differentiate the analyte from the SIL-IS due to their mass difference. Quantification is therefore based on the ratio of the analyte's signal to the SIL-IS's signal, which remains constant even if the absolute signals fluctuate, ensuring highly accurate and precise results.[3]
Why Deuterium-Labeled Standards are the Preferred Choice
Among SIL-ISs, deuterium-labeled standards (e.g., Testosterone-d3, Cortisol-d4) are widely used for steroid analysis. Their physicochemical properties so closely mimic the endogenous, non-labeled analyte that they co-elute chromatographically and exhibit nearly identical behavior during extraction and ionization. This near-perfect analogy is what allows them to effectively compensate for analytical variability.
The primary advantages of using a deuterium-labeled internal standard over other approaches (like using a structural analog) are summarized below.
Table 1: Performance Comparison of Internal Standard Types
| Performance Metric | Deuterium-Labeled IS | Structural Analog IS |
| Accuracy (% Bias) | Typically within ±5%[2] | Can exceed ±15%[2] |
| Precision (%CV) | Typically <10%[2][4] | Can be >15%[2] |
| Recovery Variability | Low (tracks analyte reliably)[2] | High (does not reliably track analyte) |
| Matrix Effect Compensation | Highly effective (<5% difference)[2] | Inconsistent and unreliable (>20% difference) |
Data compiled from multiple bioanalytical studies.[2][4]
While highly effective, it is crucial to select a deuterated standard where the labels are in stable positions on the molecule to prevent D-H exchange.[6] Furthermore, heavy labeling (e.g., >3 deuterium atoms) can sometimes lead to a slight shift in retention time, which must be accounted for during method development.[7]
Experimental Workflow for Steroid Analysis using Deuterated Standards
A robust and reproducible workflow is critical for successful steroid quantification. The following diagram and protocol outline a typical procedure from sample receipt to final data analysis using LC-MS/MS and deuterated internal standards.
Detailed Experimental Protocol: An Example
This protocol is a representative example for the simultaneous analysis of multiple steroids in human serum.[4][8][9]
1. Materials and Reagents:
-
Samples: Human serum, calibrators, and quality control (QC) samples.
-
Internal Standards: A working solution containing a mixture of deuterated steroid standards (e.g., Testosterone-d3, Progesterone-d9, Cortisol-d4, Estradiol-d5) in methanol (B129727) or acetonitrile (B52724).
-
Reagents: LC-MS grade acetonitrile, methanol, water, and methyl tert-butyl ether (MTBE).
-
Equipment: 96-well collection plates, Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) plates, nitrogen evaporator, LC-MS/MS system (e.g., triple quadrupole).
2. Sample Preparation (SLE Method):
-
Aliquoting: Thaw samples on ice. Aliquot 100-200 µL of each serum sample, calibrator, and QC into the wells of a 96-well plate.[4][8]
-
Internal Standard Spiking: Add 10-20 µL of the deuterated internal standard working solution to each well. Vortex briefly to mix.[8]
-
Protein Precipitation & Loading: Add 200 µL of acetonitrile to each well. Mix for 1 minute. Load the entire mixture onto a 96-well SLE plate and allow 5 minutes for the sample to absorb.[8]
-
Elution: Place a clean collection plate under the SLE plate. Add 1 mL of MTBE to each well and allow it to percolate via gravity.[8]
-
Evaporation: Evaporate the eluate in the collection plate to complete dryness under a gentle stream of nitrogen at approximately 40-45°C.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 methanol/water). Seal and vortex the plate for 1 minute before placing it in the autosampler.[8]
3. LC-MS/MS Analysis:
-
LC System: UHPLC with a reverse-phase C18 or C8 column.[4][9]
-
Mobile Phases: Typically water with a small amount of modifier (e.g., formic acid or ammonium (B1175870) formate) as Mobile Phase A and methanol or acetonitrile as Mobile Phase B.
-
Gradient: A ballistic gradient designed to separate the steroids of interest in a short run time (e.g., 8-15 minutes).[4][9]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[9]
-
Mode: Operated in positive ESI mode (ESI+) for most androgens and glucocorticoids. Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[4] For each analyte and its corresponding deuterated standard, at least two specific precursor-to-product ion transitions are monitored.
Quantitative Performance Data
The implementation of deuterated internal standards yields significant improvements in method performance. The following tables summarize typical validation data from LC-MS/MS methods for steroid hormones.
Table 2: Typical Method Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Testosterone | < 10% | 4 - 12% | 93 - 110%[10] |
| Cortisol | < 8% | 5 - 10% | 90 - 110%[4] |
| Progesterone | < 8.5% | < 11% | 95 - 108%[11] |
| Estradiol (E2) | < 9% | < 12% | 93 - 110%[10] |
| Aldosterone | < 11.5% | < 12.2% | 90 - 110%[4] |
%CV (Coefficient of Variation) and Accuracy data are representative values compiled from various validated methods.[4][10][11]
Table 3: Representative Limits of Quantification (LLOQ)
| Analyte | LLOQ (pg/mL) | Sample Volume (µL) | Reference |
| Testosterone (T) | 10 | 200 | [10] |
| Dihydrotestosterone (DHT) | 50 | 200 | [10] |
| Estrone (E1) | 1.5 | 200 | [10] |
| Estradiol (E2) | 2.5 | 200 | [10] |
| Aldosterone | 50 | 100-200 | [12] |
| Cortisol | 1000 | 100-200 | [13] |
LLOQs are highly dependent on instrumentation and specific methodology.
Context: The Steroidogenesis Pathway
Understanding the origin of these hormones is crucial for interpreting analytical results. Steroid hormones are synthesized from a common cholesterol precursor through a series of enzymatic steps primarily in the adrenal glands and gonads. The ability of LC-MS/MS to measure multiple analytes simultaneously allows for comprehensive profiling of this pathway from a single sample.
Conclusion
For researchers, clinical scientists, and drug development professionals, achieving the highest quality data in steroid hormone analysis is non-negotiable. The use of deuterium-labeled internal standards within an isotope dilution LC-MS/MS framework is the definitive method for ensuring accuracy, precision, and reliability.[2][5] By effectively compensating for inevitable analytical variations from sample extraction to MS detection, these standards correct for matrix effects and recovery losses that would otherwise compromise results. While careful method development is required to select an appropriate standard and validate the workflow, the resulting data robustness and confidence are unparalleled, solidifying this technique as the gold standard in the field.
References
- 1. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive liquid chromatography-tandem mass spectrometry assay to simultaneously measure androgens and estrogens in serum without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
The Endogenous Metabolism of 11-Oxo-Etiocholanolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxo-etiocholanolone (also known as 11-keto-etiocholanolone) is a significant C19 steroid metabolite that provides a window into the intricate workings of adrenal androgen and glucocorticoid metabolism in humans.[1][2][3] As an end-product of these pathways, its quantification in biological fluids serves as a valuable biomarker for assessing adrenocortical function and diagnosing various endocrine disorders, including congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[4][5] This technical guide offers a comprehensive overview of the endogenous metabolism of 11-oxo-etiocholanolone, detailing its biosynthetic pathways, the enzymes involved, quantitative data, and the analytical methodologies used for its measurement.
Metabolic Pathways of 11-Oxo-Etiocholanolone
The biosynthesis of 11-oxo-etiocholanolone is intricately linked to the metabolic cascades of both adrenal androgens and cortisol. It is not a primary secreted steroid but rather a downstream metabolite formed in tissues such as the liver from circulating precursors.[2][5]
Origin from Adrenal Androgens
The primary pathway to 11-oxo-etiocholanolone begins with the adrenal androgen precursor, androstenedione (B190577) (A4). The key steps are as follows:
-
11β-Hydroxylation: In the adrenal gland, androstenedione is converted to 11β-hydroxyandrostenedione (11OHA4) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) .[6][7] This enzyme is predominantly expressed in the zona fasciculata and reticularis of the adrenal cortex.
-
11-Oxidation: 11OHA4 can then be converted to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) in peripheral tissues.[5]
-
A-Ring Reduction: The A-ring of 11-ketoandrostenedione is subsequently reduced. The enzyme aldo-keto reductase family 1 member D1 (AKR1D1) , also known as steroid 5β-reductase, reduces the double bond in the A-ring to yield a 5β-configuration.[2][8][9]
-
3α-Hydroxysteroid Dehydrogenase Activity: Finally, a 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the 3-keto group to a 3α-hydroxyl group, resulting in the formation of 11-oxo-etiocholanolone.
Origin from Cortisol Metabolism
11-Oxo-etiocholanolone is also a metabolite of cortisol.[2][8] This pathway involves several steps:
-
Conversion to Cortisone (B1669442): Cortisol is first converted to cortisone by 11β-HSD2 .
-
Tetrahydrocortisone (B135524) Formation: Cortisone is then metabolized to tetrahydrocortisone.
-
Side-Chain Cleavage: The C17-C20 side chain of tetrahydrocortisone is cleaved to form a 17-ketosteroid, which can then be further metabolized to 11-oxo-etiocholanolone.[8]
The following Graphviz diagram illustrates the metabolic pathway leading to 11-oxo-etiocholanolone.
Quantitative Data
The urinary excretion of 11-oxo-etiocholanolone is a key indicator of its endogenous production. The following table summarizes reference intervals for 24-hour urinary excretion in healthy adults. It is important to note that these values can vary based on analytical methodology, age, and sex.
| Steroid Metabolite | Sex | Age (years) | 2.5th Percentile (μg/24 hours) | 97.5th Percentile (μg/24 hours) | Reference |
| 11-Keto-etiocholanolone | Male | 20-80 | 97.7 | 1055 | [10][11] |
| Female | 20-80 | 67.3 | 884 | [10][11] | |
| 11β-OH-etiocholanolone | Male | 20-80 | 102 | 1076 | [10][11][12] |
| Female | 20-80 | 85 | 986 | [10][11][12] |
Experimental Protocols for Quantification
The analysis of 11-oxo-etiocholanolone in human urine typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on common practices for urinary steroid profiling.
Protocol: Quantification of Urinary 11-Oxo-Etiocholanolone by GC-MS
1. Sample Preparation
-
Internal Standard Addition: To a 2 mL aliquot of a 24-hour urine collection, add an appropriate internal standard (e.g., a deuterated analog of a related steroid) to control for variations in sample processing and analysis.
-
Enzymatic Hydrolysis:
-
Adjust the urine pH to approximately 5.0 using an acetate (B1210297) buffer.
-
Add β-glucuronidase/arylsulfatase from Helix pomatia (approximately 2000 units of β-glucuronidase activity).[13]
-
Incubate the mixture overnight (approximately 15 hours) at 37°C to deconjugate the steroid glucuronides and sulfates.[13]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the steroids with methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
2. Derivatization
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect the keto groups.
-
Incubate at 60°C for 30 minutes.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to derivatize the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
Incubate at 100°C for 1 hour.[14]
3. GC-MS Analysis
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of all steroid derivatives.
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions for 11-oxo-etiocholanolone-TMS and the internal standard.
-
The following diagram outlines the experimental workflow for the GC-MS analysis of urinary 11-oxo-etiocholanolone.
References
- 1. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods | MDPI [mdpi.com]
- 2. Hepatic metabolism of 11-oxygenated androgens in humans: an integrated in vivo and ex vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hpst.cz [hpst.cz]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. caymanchem.com [caymanchem.com]
- 9. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Correction: Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
The Emerging Role of 11-Oxygenated Androgens in Endocrine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the function of 11-oxygenated androgens in endocrine pathways. Historically considered minor metabolites, recent advancements in analytical techniques have revealed their significant contribution to the overall androgenic load, with potent members of this class rivaling the activity of classical androgens like testosterone (B1683101). This document details their biosynthesis, metabolism, and signaling mechanisms through the androgen receptor. We present a compilation of quantitative data on their receptor binding affinities and circulating concentrations in various physiological and pathological states, including Polycystic Ovary Syndrome (PCOS) and Castration-Resistant Prostate Cancer (CRPC). Furthermore, this guide provides detailed methodologies for the quantification of 11-oxygenated androgens by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and for the assessment of their biological activity using in vitro androgen receptor assays. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the role of these steroids in health and disease.
Introduction
The traditional understanding of androgen physiology has primarily focused on the gonadal production of testosterone (T) and its potent metabolite, dihydrotestosterone (B1667394) (DHT). However, a class of adrenal-derived androgens, the 11-oxygenated C19 steroids, has emerged as a significant contributor to the androgen pool, challenging the conventional view of androgen biosynthesis and action.[1][2] These steroids, characterized by an oxygen function at the C11 position, are produced predominantly in the adrenal glands.[3] This guide will delve into the intricate functions of 11-oxygenated androgens in endocrine pathways, providing a detailed examination of their synthesis, metabolism, signaling, and clinical relevance.
Biosynthesis and Metabolism of 11-Oxygenated Androgens
The synthesis of 11-oxygenated androgens originates from the classical androgen precursor, androstenedione (B190577), and to a lesser extent, testosterone. The key and rate-limiting step is the 11β-hydroxylation reaction catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is almost exclusively expressed in the adrenal cortex.[1][4] This adrenal-specific expression is a critical determinant of the origin of this class of androgens.[3]
The primary product of CYP11B1 action on androstenedione is 11β-hydroxyandrostenedione (11OHA4).[1] 11OHA4 can then be metabolized through a series of enzymatic reactions in peripheral tissues to generate more potent androgens. The key enzymes involved in this metabolic cascade include 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), aldo-keto reductase 1C3 (AKR1C3), and 5α-reductase (SRD5A).[4][5]
The metabolic pathway leads to the formation of highly active androgens, notably 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT), which exhibit potencies comparable to testosterone and DHT, respectively.[6][7]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
An In-Depth Technical Guide to 11-Oxo Etiocholanolone: Discovery, Characterization, and Analysis
An authoritative resource for researchers, scientists, and drug development professionals on the adrenal steroid metabolite, 11-oxo etiocholanolone (B196237).
Abstract
11-Oxo etiocholanolone, a significant metabolite of cortisol and 11-keto testosterone (B1683101), has emerged as a crucial biomarker in both clinical diagnostics and wildlife conservation.[1][2] This technical guide provides a comprehensive overview of its discovery, detailed physicochemical and biological characterization, and established analytical methodologies. In-depth experimental protocols for its quantification in biological matrices, alongside extensive quantitative data, are presented to serve as a valuable resource for the scientific community.
Introduction
11-Oxo etiocholanolone (also known as 11-ketoetiocholanolone) is a C19 steroid that represents a terminal metabolic product of both glucocorticoids and androgens.[2] Its concentration in biological samples, primarily urine and feces, reflects the activity of the hypothalamic-pituitary-adrenal (HPA) axis and androgen metabolism.[3][4] Consequently, its measurement has found significant application in the non-invasive monitoring of stress in various animal species and in the diagnosis and management of human endocrine disorders, such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[5][6] This guide aims to consolidate the current knowledge on 11-oxo etiocholanolone, providing a detailed technical foundation for its study and application.
Discovery and Characterization
Physicochemical Properties
11-Oxo etiocholanolone is a solid substance with the molecular formula C₁₉H₂₈O₃ and a molecular weight of 304.4 g/mol .[2] It is soluble in ethanol.[2] Further detailed physicochemical characteristics are summarized in Table 1.
Table 1: Physicochemical Properties of 11-Oxo Etiocholanolone
| Property | Value | Reference(s) |
| IUPAC Name | (3R,5R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | [2] |
| Synonyms | 11-Ketoetiocholanolone, 3α-Hydroxy-5β-androstane-11,17-dione, 5β-Androstan-3α-ol-11,17-dione | [2] |
| CAS Number | 739-27-5 | [2] |
| Molecular Formula | C₁₉H₂₈O₃ | [2] |
| Molecular Weight | 304.4 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in Ethanol | [2] |
Metabolic Pathways
11-Oxo etiocholanolone is not secreted directly from the adrenal gland but is formed in peripheral tissues through the metabolism of precursor steroids. The two primary pathways leading to its formation are the metabolism of cortisol (a glucocorticoid) and 11-keto testosterone (an 11-oxygenated androgen).
Cortisol Metabolism Pathway
The metabolism of cortisol to 11-oxo etiocholanolone involves a series of enzymatic reactions, primarily occurring in the liver. This pathway underscores its utility as a biomarker for HPA axis activity.
11-Keto Testosterone Metabolism Pathway
11-Oxo etiocholanolone is also a downstream metabolite of 11-keto testosterone, an active androgen. This pathway is particularly relevant in conditions with excess adrenal androgen production.
Biological Role and Significance
Current evidence strongly suggests that 11-oxo etiocholanolone is primarily a biologically inert end-product of steroid metabolism. Searches for direct physiological effects or receptor binding activity have not yielded significant findings. Its importance lies in its role as a stable and quantifiable biomarker that provides an integrated measure of the production of its parent hormones over time.
Experimental Protocols
The quantification of 11-oxo etiocholanolone in biological matrices is predominantly achieved through two main techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification by ELISA
ELISA is a widely used method for the quantification of 11-oxo etiocholanolone, particularly in fecal samples for wildlife and domestic animal studies, due to its high throughput and relatively low cost.[1][4]
A detailed protocol for fecal sample preparation is as follows:
-
Lyophilization: Freeze-dry fecal samples to remove water.
-
Pulverization: Pulverize the lyophilized feces using a mortar and pestle.
-
Extraction: Weigh approximately 0.2 g of the powdered feces into a tube and add 10 volumes of 80% methanol.
-
Vortexing: Vortex the mixture for 30 minutes.
-
Centrifugation: Centrifuge the samples at 2,500 x g for 15 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube for analysis.
Commercial ELISA kits are available for the quantification of 11-oxo etiocholanolone.[7] The general principle is a competitive assay where the 11-oxo etiocholanolone in the sample competes with a labeled (e.g., horseradish peroxidase) 11-oxo etiocholanolone for binding to a limited amount of specific antibody. The amount of bound labeled conjugate is inversely proportional to the concentration of 11-oxo etiocholanolone in the sample. The optical density is then read on a plate reader, and the concentration is determined from a standard curve.[1][8]
Quantification by GC-MS
GC-MS offers high specificity and sensitivity for the analysis of steroid profiles, including 11-oxo etiocholanolone, in urine.[9]
A typical protocol for urine sample preparation involves:
-
Hydrolysis: Urinary steroids are typically conjugated to glucuronic acid or sulfate. Therefore, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is necessary to release the free steroids.[10][11]
-
Extraction: The deconjugated steroids are then extracted from the urine matrix using either solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (LLE) with an organic solvent like diethyl ether.[10]
-
Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted steroids are derivatized. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][12]
The derivatized sample is injected into a gas chromatograph, where the steroids are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound that allows for its identification and quantification.[11][12]
Quantitative Data
The concentration of 11-oxo etiocholanolone varies significantly across species and physiological states.
Fecal Concentrations in Animals
Fecal glucocorticoid metabolite (FGM) analysis, with 11-oxo etiocholanolone being a key metabolite, is a widely used non-invasive tool for monitoring stress in wildlife and domestic animals.[13][14][15]
Table 2: Fecal 11-Oxo Etiocholanolone Concentrations in Various Animal Species
| Species | Condition | Fecal Concentration (ng/g) | Reference(s) |
| Horse | Basal | 1 - 109 | [4][16] |
| Cattle (Bull) | Basal | 40 - 302 | [4][16] |
| Red Deer | Basal | Varies with season and stress | [17] |
| Various Wildlife Species | Basal and Post-stressor | Varies significantly | [1][18] |
Note: Concentrations can be influenced by diet, sex, age, and season.
Urinary Concentrations in Humans
In humans, urinary levels of 11-oxo etiocholanolone are particularly relevant in the context of endocrine disorders.
Table 3: Urinary 11-Oxo Etiocholanolone in Human Health and Disease
| Condition | Urinary Levels | Reference(s) |
| Normal | Baseline levels established in steroid profiling | [19] |
| Congenital Adrenal Hyperplasia (CAH) | Significantly elevated | [5][9][20] |
| Polycystic Ovary Syndrome (PCOS) | Often elevated | [6] |
| Pregnancy | Increased levels | [2] |
| Uterine Leiomyomas | Elevated levels | [2] |
Conclusion
11-Oxo etiocholanolone is a well-established and valuable biomarker in both veterinary and human endocrinology. Its quantification provides a non-invasive and integrated measure of glucocorticoid and 11-oxygenated androgen production. The methodologies for its analysis are well-developed, with ELISA and GC-MS being the most prominent techniques. This technical guide provides a comprehensive foundation for researchers and clinicians working with this important steroid metabolite, from understanding its metabolic origins to applying robust analytical protocols for its measurement. Further research into its utility in a broader range of species and clinical conditions will continue to expand its importance in science and medicine.
References
- 1. Development of an 11-oxoetiocholanolone mini-kit for the quantification of faecal glucocorticoid metabolites in various wildlife species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a commercial ELISA kit to measure 11-oxoetiocholanolone in equine and bovine feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. Measurement of glucocorticoid metabolite concentrations in faeces of domestic livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. academic.oup.com [academic.oup.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. digibug.ugr.es [digibug.ugr.es]
- 18. Development of an 11-oxoetiocholanolone mini-kit for the quantification of faecal glucocorticoid metabolites in various wildlife species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Urinary steroid profiling in the diagnosis of congenital adrenal hyperplasia and disorders of sex development: experience of a urinary steroid referral centre in Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
11-Oxo Etiocholanolone: An In-Depth Technical Guide to its Role as a Biomarker for Cortisol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxo etiocholanolone (B196237), a key downstream metabolite of cortisol, is emerging as a significant biomarker in the study of adrenal function and cortisol metabolism. Its quantification in biological matrices provides a non-invasive window into the activity of crucial steroidogenic enzymes, offering valuable insights for researchers and clinicians in endocrinology and drug development. This technical guide provides a comprehensive overview of 11-oxo etiocholanolone, its biochemical pathways, analytical methodologies for its measurement, and its clinical significance in various physiological and pathological states.
Biochemical Pathway of 11-Oxo Etiocholanolone Formation
11-Oxo etiocholanolone is a C19 steroid and a metabolite of both cortisol and the 11-oxygenated androgens.[1][2] The primary pathway involves the conversion of cortisol to cortisone (B1669442) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[3][4] Cortisone is then further metabolized to tetrahydrocortisone (B135524) (THE), which is subsequently converted to 11-oxo etiocholanolone.[2] This pathway is a critical component of peripheral cortisol inactivation.
An alternative pathway involves the metabolism of 11-keto testosterone.[2] The intricate steps of these pathways are catalyzed by a series of enzymes, and their efficiency can be influenced by genetic factors, disease states, and xenobiotics. Understanding these pathways is fundamental to interpreting the clinical significance of 11-oxo etiocholanolone levels.
Analytical Methodologies
The accurate quantification of 11-oxo etiocholanolone is crucial for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for comprehensive urinary steroid profiling.[5] Commercially available enzyme-linked immunosorbent assay (ELISA) kits also offer a high-throughput option for specific quantification.
Experimental Protocol: Urinary Steroid Profiling by GC-MS
This protocol provides a general framework for the analysis of urinary steroids, including 11-oxo etiocholanolone, by GC-MS.
1. Sample Preparation:
-
Collection: A 24-hour urine collection is recommended to account for diurnal variations in steroid excretion.[6] No preservatives should be added.[7]
-
Enzymatic Hydrolysis: To measure conjugated steroids, enzymatic hydrolysis is performed to cleave glucuronide and sulfate (B86663) moieties.
-
To 1-2 mL of urine, add an internal standard.
-
Add β-glucuronidase/arylsulfatase solution in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Incubate at 37-55°C for 2-4 hours or overnight.
-
-
Solid-Phase Extraction (SPE): This step is used to extract and clean up the steroids from the urine matrix.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the steroids with an organic solvent such as methanol or ethyl acetate.
-
-
Derivatization: To increase the volatility and thermal stability of the steroids for GC analysis, derivatization is necessary.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add a methoxime reagent (e.g., methoxyamine hydrochloride in pyridine) to protect ketone groups and incubate at 60-80°C for 20-60 minutes.
-
Add a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to derivatize hydroxyl groups and incubate at 60-100°C for 30-60 minutes.
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) is typically used.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180-200°C) and ramp up to a final temperature (e.g., 280-320°C) to separate the various steroid metabolites.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for qualitative analysis and identification of unknown steroids, or selected ion monitoring (SIM) for quantitative analysis of target steroids like 11-oxo etiocholanolone.
-
Data Analysis: Identification of steroids is based on their retention times and mass spectra compared to reference standards and libraries. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
Quantitative Data
The concentration of 11-oxo etiocholanolone can vary based on age, sex, and physiological conditions. The following tables summarize available reference ranges and data from clinical studies.
Table 1: Urinary 11-Oxo Etiocholanolone Reference Ranges in Healthy Adults (µg/24 hours)
| Age (years) | Male (2.5th - 97.5th percentile) | Female (2.5th - 97.5th percentile) |
| 20 | 249 - 2531 | 165 - 1715 |
| 30 | 249 - 2531 | 165 - 1715 |
| 40 | 249 - 2531 | 165 - 1715 |
| 50 | 249 - 2531 | 165 - 1715 |
| 60 | 249 - 2531 | 165 - 1715 |
| 70 | 249 - 2531 | 165 - 1715 |
| 80 | 249 - 2531 | 165 - 1715 |
| Data derived from a study on the urinary steroid metabolome.[5][8] |
Table 2: Serum 11-Oxygenated Androgen Reference Intervals in Healthy Children (nmol/L)
| Analyte | Prepubertal (2.5th - 97.5th percentile) | Pubertal (2.5th - 97.5th percentile) |
| 11β-hydroxyandrostenedione | 0.93 - 15.4 | 0.93 - 15.4 |
| 11-ketoandrostenedione | 0.45 - 13.5 | 0.45 - 13.5 |
| 11β-hydroxytestosterone | 0.43 - 14.7 | 0.43 - 14.7 |
| 11-ketotestosterone | 0.37 - 17.1 | 0.37 - 17.1 |
| Data from a study establishing pediatric reference intervals for serum 11-oxygenated androgens.[9] |
Table 3: Serum 11-Oxygenated Androgens in Polycystic Ovary Syndrome (PCOS)
| Analyte | PCOS Patients (Median, IQR) | Healthy Controls (Median, IQR) | P-value |
| 11β-hydroxyandrostenedione | 10.9 (7.9 - 15.1) nmol/L | 5.9 (4.5 - 7.9) nmol/L | <0.001 |
| 11-ketoandrostenedione | 3.8 (2.8 - 5.1) nmol/L | 2.1 (1.6 - 2.8) nmol/L | <0.001 |
| 11-ketotestosterone | 0.8 (0.6 - 1.1) nmol/L | 0.5 (0.4 - 0.7) nmol/L | <0.01 |
| Urinary 11β-hydroxyandrosterone | 595 (438 - 841) µ g/24h | 353 (171 - 487) µ g/24h | 0.002 |
| Data from a study on 11-oxygenated androgens in PCOS.[6][10] |
Clinical Significance
Elevated or suppressed levels of 11-oxo etiocholanolone can be indicative of various endocrine disorders, making it a valuable biomarker in clinical diagnostics and drug development.
-
Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency, the most common form of CAH, there is a characteristic elevation of 17-hydroxyprogesterone and its metabolites. Studies have shown that in treated children with CAH, androgen excess is primarily due to elevated 11-oxygenated androgens, including metabolites of 11-oxo etiocholanolone.[11][12][13] Monitoring these metabolites may provide a more accurate assessment of adrenal androgen status and treatment efficacy.[11]
-
Polycystic Ovary Syndrome (PCOS): PCOS is characterized by hyperandrogenism. Recent research has highlighted that 11-oxygenated androgens are the predominant androgens in women with PCOS.[6][10] Serum levels of 11β-hydroxyandrostenedione and 11-ketoandrostenedione, precursors in the pathway leading to 11-oxo etiocholanolone, are significantly increased in women with PCOS and correlate with markers of insulin (B600854) resistance.[6][10]
-
Adrenal Tumors: Urinary steroid profiling, including the measurement of 11-oxo etiocholanolone, can aid in the differential diagnosis of adrenal tumors.
-
Apparent Mineralocorticoid Excess (AME): This genetic disorder is caused by a deficiency in the 11β-HSD2 enzyme, leading to an inability to convert cortisol to cortisone. This results in a characteristic steroid profile with a high ratio of cortisol to cortisone metabolites.
Conclusion
11-Oxo etiocholanolone is a valuable and informative biomarker for assessing cortisol metabolism and adrenal androgen production. Its measurement, particularly as part of a comprehensive steroid profile using advanced analytical techniques like GC-MS and LC-MS/MS, provides crucial information for the diagnosis and management of a range of endocrine disorders. For researchers and drug development professionals, understanding the nuances of 11-oxo etiocholanolone metabolism and its clinical implications is essential for advancing our knowledge of steroid endocrinology and developing novel therapeutic strategies. Further research to establish more detailed and stratified reference intervals will continue to enhance the clinical utility of this important biomarker.
References
- 1. shop.dutchtest.com [shop.dutchtest.com]
- 2. Urinary excretion of 17-hydroxypregnanolones in patients with different forms of congenital adrenal hyperplasia due to steroid 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reference intervals for serum 11-oxygenated androgens in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Correction: Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. KEGG PATHWAY: map04927 [genome.jp]
- 11. researchgate.net [researchgate.net]
- 12. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
Methodological & Application
Quantitative Analysis of 11-oxo-etiocholanolone in Human Serum and Urine using LC-MS/MS with 11-oxo-etiocholanolone-d5 Internal Standard
Application Note
Introduction
11-oxo-etiocholanolone is a significant metabolite of adrenal steroid hormones, and its quantification in biological matrices is crucial for clinical research related to various endocrine disorders. This application note presents a robust and sensitive method for the quantitative analysis of 11-oxo-etiocholanolone in human serum and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 11-oxo-etiocholanolone-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] This method is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this steroid metabolite.
Experimental
Materials and Reagents
-
11-oxo-etiocholanolone and 11-oxo-etiocholanolone-d5 analytical standards were obtained from a certified supplier.
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid were used.[2]
-
Human serum and urine samples were sourced from accredited biobanks.
Sample Preparation
Two distinct protocols are provided for serum and urine matrices to optimize analyte recovery and minimize matrix interference.
Serum: Supported Liquid Extraction (SLE)
Supported Liquid Extraction is a streamlined and efficient alternative to traditional liquid-liquid extraction, offering high analyte recovery and reduced sample handling.[3][4]
-
Pre-treatment : 200 µL of serum is spiked with the 11-oxo-etiocholanolone-d5 internal standard solution.
-
Loading : The sample is loaded onto an SLE plate.
-
Elution : The analyte and internal standard are eluted with a suitable organic solvent.
-
Evaporation : The eluate is evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution : The residue is reconstituted in 100 µL of the initial mobile phase.[3]
Urine: Solid Phase Extraction (SPE)
Solid Phase Extraction is a highly effective technique for cleaning up complex matrices like urine, leading to cleaner extracts and improved analytical performance.[5][6]
-
Conditioning : An SPE cartridge is conditioned with methanol followed by water.[7][8]
-
Loading : 1 mL of urine, pre-treated with the internal standard, is loaded onto the cartridge.
-
Washing : The cartridge is washed with water and a low percentage of organic solvent to remove interferences.
-
Elution : 11-oxo-etiocholanolone and its internal standard are eluted with an appropriate solvent mixture.
-
Evaporation and Reconstitution : The eluate is dried down and reconstituted in the mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Conditions
The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-95% B, 8-9 min: 95% B, 9-10 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for 11-oxo-etiocholanolone and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 11-oxo-etiocholanolone | [To be optimized] | [To be optimized] | [To be optimized] |
| 11-oxo-etiocholanolone-d5 | [To be optimized] | [To be optimized] | [To be optimized] |
Note: The specific m/z values for precursor and product ions should be determined by infusing the analytical standards into the mass spectrometer to identify the most abundant and stable transitions.[2]
Quantitative Data
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The curve demonstrated excellent linearity over the specified concentration range.
Table 3: Calibration Curve for 11-oxo-etiocholanolone
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.560 |
| Linearity (R²) | 0.998 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Low | 1.5 | 1.45 | 96.7 | 4.8 |
| Medium | 25 | 26.1 | 104.4 | 3.2 |
| High | 75 | 73.2 | 97.6 | 2.5 |
The results demonstrate that the method is both accurate and precise, with accuracy values between 85-115% and precision values below 15% CV, which is consistent with established guidelines for bioanalytical method validation.[9][10]
Visualizations
Caption: Overall experimental workflow for the quantitative analysis of 11-oxo-etiocholanolone.
Caption: Logical relationship of analyte, internal standard, and quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of 11-oxo-etiocholanolone in human serum and urine. The use of a deuterated internal standard and optimized sample preparation protocols ensures high-quality data suitable for demanding research and development applications.
References
- 1. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eva.mpg.de [eva.mpg.de]
- 3. agilent.com [agilent.com]
- 4. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjoes.com [pjoes.com]
- 7. arborassays.com [arborassays.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 11-Oxo-Etiocholanolone-d5 by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
11-Oxo-etiocholanolone is a significant C19 steroid metabolite of glucocorticoids, and its quantification in biological matrices such as urine is crucial for assessing adrenal function and diagnosing various endocrine disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique for the determination of steroid profiles. This application note provides a detailed protocol for the quantitative analysis of 11-oxo-etiocholanolone in human urine using its deuterated internal standard, 11-oxo-etiocholanolone-d5, for accurate quantification. The methodology involves enzymatic hydrolysis of steroid conjugates, solid-phase extraction (SPE) for sample clean-up and concentration, followed by derivatization to enhance volatility for GC-MS analysis.
Principle
Urinary steroids are predominantly excreted as water-soluble glucuronide and sulfate (B86663) conjugates. To enable their extraction and analysis by GC-MS, these conjugates must first be cleaved through enzymatic hydrolysis. The liberated free steroids are then extracted from the urine matrix and purified using solid-phase extraction. Due to the low volatility of steroids, a derivatization step is employed to convert them into thermally stable trimethylsilyl (B98337) (TMS) derivatives. These derivatives are then separated and quantified using GC-MS operating in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (11-oxo-etiocholanolone-d5) corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision of the quantitative results.
Experimental Protocols
1. Sample Preparation
-
1.1. Urine Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine at 2,000 x g for 10 minutes to pellet any particulate matter.
-
Use the clear supernatant for the subsequent steps.
-
-
1.2. Enzymatic Hydrolysis:
-
To 2 mL of urine supernatant in a glass tube, add 1 mL of 0.2 M acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase from Helix pomatia.
-
Spike the sample with the internal standard, 11-oxo-etiocholanolone-d5, at a concentration of 100 ng/mL.
-
Incubate the mixture in a shaking water bath at 55°C for 3 hours to ensure complete hydrolysis of the steroid conjugates.
-
-
1.3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (100 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the steroids from the cartridge with 3 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
2. Derivatization
-
To the dried residue from the SPE step, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
3.1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
3.2. GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 180°C, hold for 1 minute.
-
Ramp to 240°C at a rate of 20°C/min.
-
Ramp to 300°C at a rate of 5°C/min, hold for 5 minutes.
-
-
-
3.3. MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Data Presentation
Table 1: Quantitative Data for GC-MS Analysis of 11-Oxo-Etiocholanolone
| Parameter | 11-Oxo-Etiocholanolone | 11-Oxo-Etiocholanolone-d5 (Internal Standard) |
| Retention Time (min) | ~ 12.5 | ~ 12.5 |
| Quantifier Ion (m/z) | 376 | 381 |
| Qualifier Ion 1 (m/z) | 286 | 291 |
| Qualifier Ion 2 (m/z) | 271 | 276 |
| Calibration Range (ng/mL) | 10 - 1000 | - |
| Limit of Detection (LOD) (ng/mL) | 2.5 | - |
| Limit of Quantification (LOQ) (ng/mL) | 10 | - |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of 11-oxo-etiocholanolone.
Caption: Logical relationship of key components in the GC-MS analysis.
Application Notes and Protocols for Steroid Profiling Using 11-oxo Etiocholanolone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of steroid hormones is crucial in endocrinology, clinical chemistry, and drug development. Steroid profiling provides valuable insights into the functioning of various physiological processes and the diagnosis and monitoring of endocrine disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have become the gold standard for steroid analysis due to their high sensitivity and specificity.[1] The use of stable isotope-labeled internal standards is a cornerstone of these quantitative methods, compensating for variations in sample preparation and instrumental analysis.
This document provides detailed application notes and protocols for the use of 11-oxo etiocholanolone-d5 (B12052854) as an internal standard in steroid profiling. 11-oxo etiocholanolone (B196237) is a key metabolite of cortisol and androgens, making its deuterated analog an excellent internal standard for quantifying a range of related steroid hormones.[2]
Principle of Deuterated Internal Standards
Deuterated internal standards are molecules that are chemically identical to the analyte of interest, but with one or more hydrogen atoms replaced by deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, while the physicochemical properties remain nearly identical. This allows the internal standard to co-elute with the analyte during chromatography and experience similar ionization and fragmentation, thereby correcting for matrix effects and variations in sample recovery.
Experimental Protocols
Protocol 1: Steroid Profiling in Human Serum using LC-MS/MS
This protocol describes the quantification of a panel of steroid hormones in human serum using 11-oxo etiocholanolone-d5 as an internal standard.
1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL in methanol)
-
Steroid standards (e.g., cortisol, cortisone, testosterone, progesterone, etc.)
-
LC-MS grade methanol, acetonitrile (B52724), water, and formic acid
-
Human serum samples
-
Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) cartridges
-
96-well collection plates
2. Sample Preparation
-
Thawing and Centrifugation: Thaw serum samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To 100 µL of serum in a clean tube, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.
-
Protein Precipitation (if not using SLE/SPE): Add 300 µL of cold acetonitrile to the serum sample. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.
-
Supported Liquid Extraction (SLE):
-
Load the serum sample onto the SLE cartridge and allow it to absorb for 5 minutes.
-
Elute the steroids with an appropriate organic solvent (e.g., methyl tert-butyl ether or dichloromethane) into a 96-well collection plate.[1]
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target steroids. For example, start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM) mode. MRM transitions for each analyte and the internal standard should be optimized.
Protocol 2: Steroid Profiling in Urine using GC-MS
This protocol details the analysis of urinary steroids, which often requires a hydrolysis step to cleave conjugated steroids and a derivatization step to improve volatility for GC-MS analysis.
1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL in methanol)
-
Urine samples
-
β-glucuronidase/arylsulfatase enzyme solution
-
Phosphate (B84403) buffer (pH 7.0)
-
Dichloromethane or diethyl ether
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or methoxyamine hydrochloride in pyridine (B92270) followed by a silylating agent.[3]
-
Anhydrous sodium sulfate (B86663)
2. Sample Preparation
-
Hydrolysis: To 1 mL of urine, add 10 µL of the this compound internal standard and 1 mL of phosphate buffer. Add 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 55°C for 2 hours.
-
Extraction: After cooling to room temperature, add 5 mL of dichloromethane. Vortex for 5 minutes. Centrifuge at 2000 x g for 5 minutes.
-
Drying: Transfer the organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Two-step (for keto-steroids): Add 50 µL of methoxyamine hydrochloride in pyridine. Heat at 60°C for 30 minutes. Cool and then add 50 µL of BSTFA + 1% TMCS. Heat at 60°C for another 30 minutes.[2]
-
One-step: Add 100 µL of BSTFA + 1% TMCS. Heat at 60°C for 1 hour.
-
3. GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, ramp to 300°C at a suitable rate (e.g., 10°C/min), and hold for 5 minutes.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ion Source Temperature: 230°C.
-
Detection: Selected Ion Monitoring (SIM) or MRM mode. Monitor characteristic ions for each derivatized steroid and the internal standard.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: Method Validation Parameters for a Serum Steroid Panel using LC-MS/MS
| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Cortisol | 0.5 - 500 | >0.995 | 0.5 | 95.2 | <5 | <8 |
| Cortisone | 0.5 - 500 | >0.996 | 0.5 | 98.1 | <6 | <9 |
| Testosterone | 0.1 - 100 | >0.998 | 0.1 | 92.5 | <7 | <10 |
| Progesterone | 0.1 - 100 | >0.997 | 0.1 | 94.8 | <6 | <11 |
| Androstenedione | 0.2 - 200 | >0.995 | 0.2 | 96.3 | <5 | <9 |
| 11-oxoetiocholanolone | 0.5 - 500 | >0.996 | 0.5 | 97.4 | <4 | <7 |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.[4]
Mandatory Visualizations
References
Application Note: Robust and Efficient Sample Preparation for the Quantification of 11-oxo-etiocholanolone in Human Urine
Abstract
This application note details a comprehensive protocol for the sample preparation of 11-oxo-etiocholanolone from human urine for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 11-oxo-etiocholanolone is a significant metabolite of both cortisol and androgens, making its accurate measurement crucial for various clinical and research applications, including the assessment of adrenal function and steroid metabolism.[1][2][3] The protocol employs enzymatic hydrolysis to deconjugate the steroid glucuronides, followed by solid-phase extraction (SPE) for purification and concentration of the analyte. The use of a deuterated internal standard, 11-oxo-etiocholanolone-d5, is central to this methodology, ensuring high accuracy and precision by correcting for matrix effects and variations during the sample preparation process.[4]
Introduction
In human urine, steroids and their metabolites are predominantly found as water-soluble glucuronide and sulfate (B86663) conjugates to facilitate their excretion.[5][6][7] For accurate quantification of total 11-oxo-etiocholanolone, a deconjugation step is therefore essential. Enzymatic hydrolysis with β-glucuronidase is a widely adopted and effective method for cleaving these conjugates to yield the free steroid.[5][8]
Following hydrolysis, the complex urinary matrix necessitates a cleanup and concentration step to remove interfering substances. Solid-phase extraction (SPE) is a robust and commonly used technique for this purpose, offering high recovery and cleaner extracts compared to traditional liquid-liquid extraction (LLE).[9][10] C8 or C18 SPE cartridges are frequently employed for the extraction of steroid hormones from biological samples.[5][9]
The use of a stable isotope-labeled internal standard, such as 11-oxo-etiocholanolone-d5, is critical for reliable quantification by mass spectrometry. This internal standard mimics the behavior of the endogenous analyte throughout the extraction and analysis process, thereby correcting for any analyte loss and ion suppression or enhancement in the mass spectrometer.[4] This application note provides a detailed, step-by-step protocol for the preparation of urine samples for the analysis of 11-oxo-etiocholanolone, incorporating best practices for hydrolysis, extraction, and the use of a deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
11-oxo-etiocholanolone standard
-
11-oxo-etiocholanolone-d5 internal standard
-
Phosphate (B84403) buffer (pH 5.2)
-
Methanol (B129727) (LC-MS grade)
-
Ethyl acetate (B1210297) (ACS Grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 or C18, 500 mg, 3 mL)[5]
-
Glass test tubes
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation Workflow
The overall workflow for the sample preparation of 11-oxo-etiocholanolone from urine is depicted in the following diagram:
Caption: A flowchart illustrating the key steps in the preparation of urine samples for 11-oxo-etiocholanolone analysis.
Detailed Protocol
-
Sample Preparation and Internal Standard Spiking:
-
Allow urine samples to thaw completely at room temperature and vortex to ensure homogeneity.
-
Pipette 2 mL of urine into a glass test tube.
-
Add a known amount of 11-oxo-etiocholanolone-d5 internal standard solution to each sample, quality control, and calibration standard.
-
-
Enzymatic Hydrolysis:
-
Add 1 mL of phosphate buffer (pH 5.2) to the urine sample.
-
Add 50 µL of β-glucuronidase solution.[5]
-
Vortex the mixture gently.
-
Incubate the samples at 52-55°C for 3 to 20 hours to ensure complete hydrolysis of the glucuronide conjugates.[5][7]
-
After incubation, allow the samples to cool to room temperature.
-
Centrifuge the samples at 2,000 rpm for 10 minutes to pellet any precipitate.[5]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge (C8 or C18) by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum or by centrifugation for 5-10 minutes to remove excess water.
-
-
Elution and Final Processing:
-
Elution: Elute the 11-oxo-etiocholanolone and the internal standard from the SPE cartridge with 3 mL of methanol or ethyl acetate into a clean glass tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial LC-MS mobile phase. Vortex thoroughly to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Data Presentation
The following table summarizes typical performance data for the analysis of steroids in urine using a similar sample preparation method.
| Parameter | Typical Value | Reference |
| Recovery | 85% - 115% | [4][5][8] |
| Intra-day Precision (%RSD) | < 10.1% | [4] |
| Inter-day Precision (%RSD) | < 7.3% | [4][8] |
| Linearity (r²) | > 0.99 | [4][8] |
| Limit of Quantification (LOQ) | 9 - 182 pg/mL | [8] |
Signaling Pathways and Logical Relationships
The metabolic pathway leading to the formation of 11-oxo-etiocholanolone involves the conversion of cortisol and androgens. The following diagram illustrates a simplified representation of this relationship.
Caption: Simplified metabolic pathway showing the formation and excretion of 11-oxo-etiocholanolone.
Conclusion
The described sample preparation protocol provides a reliable and efficient method for the extraction and purification of 11-oxo-etiocholanolone from human urine. The combination of enzymatic hydrolysis and solid-phase extraction, along with the use of a deuterated internal standard, ensures high-quality data suitable for demanding research and clinical applications. This methodology is readily adaptable to a high-throughput environment, facilitating the analysis of large sample cohorts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 11-Hydroxy-Etiocholanolone | Rupa Health [rupahealth.com]
- 4. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Use of LC-MS/MS for the open detection of steroid metabolites conjugated with glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of anabolic steroids in human urine by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-oxo Etiocholanolone-d5 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-oxo etiocholanolone (B196237) (also known as 11-ketoetiocholanolone) is a significant metabolite of adrenal steroid hormones, primarily cortisol. Its quantification in biological matrices is crucial for assessing adrenocortical activity and diagnosing various endocrine disorders. In clinical research, particularly in studies involving steroid hormone profiling, accurate and precise measurement is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity and sensitivity.
The use of a stable isotope-labeled internal standard is essential for reliable quantification by LC-MS/MS, as it effectively corrects for variations in sample preparation and instrument response. 11-oxo etiocholanolone-d5 (B12052854) is the ideal internal standard for the quantification of 11-oxo etiocholanolone. This document provides detailed application notes and protocols for the use of 11-oxo etiocholanolone-d5 in clinical research settings.
Principle of Method
The methodology is based on the principle of stable isotope dilution analysis using LC-MS/MS. A known concentration of this compound is added to the biological sample (e.g., serum, plasma, or urine) at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and chromatographic separation. The analyte (11-oxo etiocholanolone) and the internal standard (this compound) co-elute and are detected by the mass spectrometer. Due to their almost identical physicochemical properties, any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, ensuring high accuracy and precision.
Metabolic Pathway of 11-oxo Etiocholanolone
11-oxo etiocholanolone is a downstream metabolite in the cortisol metabolism pathway. Understanding this pathway is essential for interpreting the clinical significance of its levels.
Experimental Protocols
The following are representative protocols for the analysis of 11-oxo etiocholanolone in human serum/plasma and urine.
Materials and Reagents
-
11-oxo Etiocholanolone analytical standard
-
This compound internal standard
-
LC-MS grade Methanol (B129727), Acetonitrile (B52724), Water, and Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
β-glucuronidase (for urine analysis)
-
Zinc Sulfate (B86663) and Acetonitrile (for protein precipitation)
-
Phosphate (B84403) buffer
Sample Preparation: Serum/Plasma
A typical sample preparation workflow for serum or plasma involves protein precipitation followed by solid-phase extraction.
Protocol:
-
Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.
-
Add a specific amount of this compound internal standard solution.
-
Add 600 µL of acetonitrile (or a zinc sulfate solution) to precipitate proteins.
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water).
-
Elute the analytes with a high-organic solvent (e.g., 100% methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Urine
Urine samples require an initial hydrolysis step to cleave glucuronide conjugates.
Protocol:
-
Pipette 500 µL of urine into a glass tube.
-
Add the this compound internal standard.
-
Add 250 µL of phosphate buffer and 20 µL of β-glucuronidase.
-
Incubate at 55°C for 2 hours to ensure complete hydrolysis.
-
Proceed with Solid Phase Extraction as described in the serum/plasma protocol (steps 5-10).
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of 11-oxo etiocholanolone. These may require optimization based on the specific instrumentation used.
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 |
Data Presentation
Table 1: Method Validation Parameters (Representative)
The following table presents typical performance characteristics for a validated LC-MS/MS assay for 11-oxo etiocholanolone.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
The exact mass-to-charge ratios (m/z) for the precursor and product ions must be optimized on the specific mass spectrometer being used. The values below are theoretical and common starting points.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) (Typical Range) |
| 11-oxo Etiocholanolone | 305.2 | 269.2, 161.1 | 15 - 30 |
| This compound | 310.2 | 274.2, 161.1 | 15 - 30 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust, accurate, and precise platform for the quantification of 11-oxo etiocholanolone in clinical research. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this essential analytical technique in their studies of steroid hormone metabolism and related pathologies. Proper method validation is critical before applying these protocols to clinical samples.
Application Note: Quantification of Serum Steroid Hormones using a Validated LC-MS/MS Method with 11-oxo Etiocholanolone-d5
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of steroid hormones in human serum. The protocol employs 11-oxo etiocholanolone-d5 (B12052854) as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The use of a SIL-IS is critical for correcting variations during sample preparation and analysis. This method is particularly relevant for profiling androgens, including 11-oxygenated androgens, which are gaining importance as biomarkers in various endocrine disorders. The protocol covers sample preparation using liquid-liquid extraction (LLE), chromatographic conditions, and mass spectrometric parameters, along with representative validation data.
Introduction
The accurate measurement of steroid hormones is essential for diagnosing and managing endocrine diseases, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and androgen-producing tumors.[1][2][3] While immunoassays have been traditionally used, they can suffer from a lack of specificity due to cross-reactivity with structurally similar steroids.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior specificity, sensitivity, and the ability to multiplex, allowing for the simultaneous measurement of multiple steroids in a single run.[5][6][7]
A key component of a reliable LC-MS/MS assay is the use of an appropriate internal standard. Stable isotope-labeled internal standards are ideal as they co-elute with the analyte and exhibit similar ionization characteristics, effectively correcting for matrix effects and variations in extraction recovery. 11-oxo etiocholanolone (B196237) is a key metabolite of adrenosterone (B1665554) (11-oxo-androstenedione), an 11-oxygenated androgen synthesized in the adrenal glands.[8] Therefore, 11-oxo etiocholanolone-d5 serves as an excellent internal standard for quantifying its parent compounds and other related steroids, ensuring a reliable and accurate analysis.
Experimental Protocols
Materials and Reagents
-
Standards: Cortisol, Androstenedione, Testosterone, Progesterone, 17-Hydroxyprogesterone (17-OHP), Dehydroepiandrosterone (DHEA), and other target steroids.
-
Internal Standard: this compound.
-
Solvents: HPLC-grade Methanol (B129727), Acetonitrile (B52724), Water, and Methyl tert-butyl ether (MTBE).
-
Reagents: Formic acid, Ammonium fluoride.
-
Sample Matrix: Charcoal-stripped human serum for calibrators and quality controls (QCs).
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, 96-well plates, LC-MS/MS system.
Preparation of Stock Solutions, Calibrators, and QCs
-
Stock Solutions: Prepare individual stock solutions of each steroid analyte and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Create a combined working standard solution by diluting the stock solutions in a 50:50 methanol/water mixture to achieve the desired concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol. The optimal concentration should be determined during method development.
-
Calibrators: Prepare a series of calibrators (typically 7-8 levels) by spiking the combined working standard solution into charcoal-stripped serum.
-
Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) in charcoal-stripped serum using a separate stock solution from the calibrators.
Sample Preparation Protocol (Liquid-Liquid Extraction)
The sample preparation workflow is a critical step to remove proteins and other interferences from the serum matrix.[9][10]
-
Aliquoting: Pipette 100 µL of serum sample, calibrator, or QC into a 1.5 mL polypropylene (B1209903) tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution (this compound) to each tube and vortex briefly.
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins. Vortex for 30 seconds.[10]
-
Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE, vortex vigorously for 5 minutes, and then centrifuge at 12,000 rpm for 5 minutes to separate the layers.[10][11]
-
Collection: Carefully transfer the upper organic layer to a clean tube or a 96-well collection plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[12]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 methanol/water). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-liquid extraction workflow for serum steroid analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrument and analytes.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 or Biphenyl reversed-phase column (e.g., 2.1 x 100 mm, <3 µm) is often suitable for separating steroid isomers.[1][13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often operated in positive mode.[6]
Table 1: Liquid Chromatography Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.4 | 60 | 40 |
| 3.5 | 0.4 | 32 | 68 |
| 9.5 | 0.4 | 29 | 71 |
| 13.5 | 0.4 | 20 | 80 |
| 14.5 | 0.4 | 0 | 100 |
| 19.0 | 0.4 | 0 | 100 |
| 19.1 | 0.4 | 60 | 40 |
| 21.0 | 0.4 | 60 | 40 |
Mobile Phase A: Water with 0.1 mM NH4F.[14] Mobile Phase B: Methanol with 0.1 mM NH4F.[14]
Table 2: Example MRM Transitions for Steroid Panel
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| Cortisol | 363.2 | 121.1 | Positive |
| Androstenedione | 287.2 | 97.1 | Positive |
| Testosterone | 289.2 | 97.1 | Positive |
| Progesterone | 315.2 | 97.1 | Positive |
| 17-OH Progesterone | 331.2 | 97.0 | Positive |
| DHEA | 289.2 | 253.2 | Positive |
| This compound (IS) | 310.2 | 164.1 | Positive |
(Note: Transitions are examples and must be optimized empirically on the specific instrument.)
Data Presentation and Performance
Method validation should be performed according to regulatory guidelines to ensure reliability.[11] The following table summarizes typical performance characteristics for a validated multi-steroid LC-MS/MS assay.
Table 3: Summary of Method Validation Data
| Analyte | Linear Range (ng/mL) | LOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |
|---|---|---|---|---|---|
| Cortisol | 10 - 500 | 10 | < 10% | < 11% | 98 - 113% |
| Androstenedione | 0.03 - 12 | 0.03 | < 15% | < 11% | 98 - 110% |
| Testosterone | 0.03 - 11 | 0.03 | < 15% | < 11% | 99 - 126% |
| Progesterone | 0.02 - 13 | 0.02 | < 15% | < 11% | 98 - 109% |
| 17-OH Progesterone | 0.05 - 13 | 0.05 | < 15% | < 11% | 99 - 112% |
(Data synthesized from multiple sources for representative purposes.[7][14][15])
Steroidogenesis Pathway
Understanding the origin of steroid hormones is crucial for interpreting results. 11-oxygenated androgens are produced in the adrenal glands and can be important indicators of adrenal androgen synthesis.
Caption: Simplified steroidogenesis pathway highlighting androgen production.
Conclusion
This application note provides a comprehensive protocol for the quantification of a panel of steroid hormones in human serum using LC-MS/MS with this compound as an internal standard. The method demonstrates high sensitivity, specificity, and reliability, making it suitable for clinical research and drug development applications. The detailed sample preparation and analysis procedures provide a solid foundation for laboratories looking to implement or optimize steroid hormone profiling.
References
- 1. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brasilapoio.com.br [brasilapoio.com.br]
- 7. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. synnovis.co.uk [synnovis.co.uk]
- 14. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]
- 15. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 11-Oxo Androgens in Doping Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxo androgens, such as 11-ketotestosterone (B164220) (11-KT) and its prohormone adrenosterone (B1665554) (11-oxo-androstenedione), have emerged as substances of concern in anti-doping control.[1][2][3][4] 11-Ketotestosterone is a potent anabolic agent, and its availability through online sources has necessitated the development of robust analytical methods for its detection.[1] These compounds are endogenous, meaning they are naturally produced in the human body, which complicates the differentiation between natural levels and illicit use.[1] Therefore, doping control strategies rely on the quantification of specific metabolites and the application of urinary concentration thresholds, followed by confirmatory analyses such as Carbon Isotope Ratio Mass Spectrometry (CIRMS) to determine the exogenous origin of the steroid.[1][2][3][4]
The primary targets for detecting the administration of 11-oxo androgens are their urinary metabolites. For adrenosterone, the main human metabolites monitored are 11β-hydroxyandrosterone (11-OHA) and 11β-hydroxyetiocholanolone (11-OHE).[2][3][4][5] For 11-ketotestosterone, 11-KT itself is a key target analyte, along with its metabolites.[2][3][4]
This document provides detailed application notes and protocols for the detection of 11-oxo androgens in urine, focusing on methodologies employing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Adrenosterone
The metabolic pathway of adrenosterone is crucial for identifying the target analytes for doping control. Upon administration, adrenosterone is metabolized in the body to several key compounds that are excreted in the urine. The primary metabolites used for detection are 11β-hydroxyandrosterone and 11β-hydroxyetiocholanolone.
Analytical Methods and Protocols
The detection of 11-oxo androgens and their metabolites in urine is typically performed using chromatographic techniques coupled with mass spectrometry. Both GC-MS/MS and LC-MS/MS are powerful tools for the sensitive and specific quantification of these compounds.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a widely used technique in doping control for the analysis of anabolic steroids.[2][3][4][6] The method involves sample preparation including enzymatic hydrolysis, liquid-liquid extraction, and derivatization to make the analytes volatile for GC analysis.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution.
-
Perform enzymatic hydrolysis using β-glucuronidase from E. coli to cleave glucuronide conjugates.[7]
-
Adjust the pH and perform liquid-liquid extraction with a suitable organic solvent like diethyl ether.[7]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the dry residue to form trimethylsilyl (B98337) (TMS) ethers using a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and ethanethiol.[6]
-
-
GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[2][3][4]
-
Injection: Pulsed splitless or Programmable Temperature Vaporization (PTV) injection.[6]
-
Column: A non-polar capillary column (e.g., HP-1ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.[8]
-
Oven Temperature Program: A suitable temperature gradient is essential for the separation of the analytes. A typical program might start at 140°C, ramp to 240°C, and then to 300°C.[6]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) |
| 11-Ketotestosterone (TMS) | Data not specified | Data not specified | < 10 ng/mL[9] |
| 11β-Hydroxyandrosterone (TMS) | Data not specified | Data not specified | < 10 ng/mL[9] |
| 11β-Hydroxyetiocholanolone (TMS) | Data not specified | Data not specified | < 10 ng/mL[9] |
Note: Specific MRM transitions for TMS derivatives of 11-oxo androgens need to be optimized in the laboratory.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative approach that often requires less sample preparation as derivatization is not necessary. This technique is highly sensitive and specific.
-
Sample Preparation:
-
A "dilute-and-shoot" approach can be used for rapid screening, where the urine sample is simply diluted with the mobile phase before injection.
-
For enhanced sensitivity and removal of matrix interferences, a solid-phase extraction (SPE) can be employed.[10]
-
Enzymatic hydrolysis may be performed if targeting glucuronidated or sulfated metabolites.[10]
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).[11]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium formate.[12]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) |
| 11-Ketoetiocholanolone | Data not specified | Data not specified | 40 ng/g (in feces)[11] |
Note: Specific MRM transitions and LOQs in urine need to be determined and validated.
Data Interpretation and Thresholds
A critical aspect of doping control for endogenous substances is the establishment of reference population-based thresholds. An adverse analytical finding is not solely based on the detection of the substance but on the concentration exceeding a defined limit.
| Analyte/Ratio | Proposed Urinary Threshold | Remarks |
| 11-Ketotestosterone (KT) | 130 ng/mL[2][3][4] | Based on a reference population of 5232 routine doping control samples.[2][3][4] |
| 11β-Hydroxyandrosterone (11-OHA) | > 10,000 ng/mL | Proposed screening criterion for adrenosterone administration.[5] |
| 11-OHA / 11-OHE Ratio | > 20 | Proposed screening criterion for adrenosterone administration.[5] |
Samples exceeding these thresholds are considered suspicious and are typically subjected to confirmatory analysis using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) to differentiate between endogenous and exogenous sources.[1][2][3][4]
Conclusion
The detection of 11-oxo androgens in doping control requires sophisticated analytical methodologies. Both GC-MS/MS and LC-MS/MS provide the necessary sensitivity and selectivity for the quantification of these compounds and their metabolites in urine. The protocols and data presented in these application notes offer a comprehensive guide for laboratories involved in anti-doping analysis. Adherence to validated methods and established thresholds is paramount for accurate and defensible results. Further research into the metabolism and excretion of these compounds will continue to refine and improve detection strategies.
References
- 1. Development of mass spectrometry based methods for the detection of 11-ketotestosterone and 11-ketodihydrotestosterone | World Anti Doping Agency [wada-ama.org]
- 2. Employing 11-Ketotestosterone as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ) | World Anti Doping Agency [wada-ama.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for 11-oxo Etiocholanolone-d5 Stock Solutions
Version: 1.0
For: Researchers, scientists, and drug development professionals.
Introduction
11-Oxo etiocholanolone-d5 (B12052854) is the deuterium-labeled version of 11-oxo etiocholanolone (B196237), a steroid metabolite of cortisol and 11-keto testosterone. Due to its isotopic labeling, it is an ideal internal standard for quantitative analysis by mass spectrometry (MS)-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1]. Accurate and consistent preparation of stock solutions is critical for the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the safe handling, preparation, and storage of 11-oxo etiocholanolone-d5 stock solutions.
Physicochemical and Safety Data
A summary of the relevant quantitative data for this compound is presented in the table below. This information is crucial for accurate stock solution preparation and safe handling.
| Parameter | Value | Reference |
| Molecular Weight | 309.45 g/mol | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Soluble in Ethanol | [3] | |
| Recommended Storage | -20°C | [3][4] |
| Long-term Stability | ≥ 4 years at -20°C | [3] |
| Purity | ≥98% (typical) | [5] |
| Shipping Conditions | Room temperature | [2] |
Note: The safety data for the non-deuterated form, 11-oxo etiocholanolone, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[6]. However, standard laboratory safety precautions should always be observed.
Experimental Protocols
Required Materials and Equipment
-
This compound solid compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with Teflon-lined caps (B75204) for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
Protocol for Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution, a common starting concentration for further dilutions.
-
Pre-equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of this compound (e.g., 1 mg).
-
Dissolution: Quantitatively transfer the weighed compound to a Class A volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution).
-
Solvent Addition: Add a portion of the chosen solvent (e.g., DMSO or ethanol) to the volumetric flask, approximately half of the final volume.
-
Solubilization: Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, use a sonicator for a few minutes to ensure the compound is completely dissolved.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term stability[3].
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution to the desired final concentration using the appropriate solvent.
-
Thawing: Thaw a single aliquot of the primary stock solution at room temperature.
-
Dilution Calculation: Use the formula C1V1 = C2V2 to calculate the volume of the stock solution required to prepare the desired concentration and volume of the working solution.
-
C1 = Concentration of the primary stock solution
-
V1 = Volume of the primary stock solution to be used
-
C2 = Desired concentration of the working solution
-
V2 = Final volume of the working solution
-
-
Preparation: Using a calibrated pipette, transfer the calculated volume (V1) of the primary stock solution into a volumetric flask.
-
Final Volume: Add the appropriate solvent to the calibration mark of the volumetric flask to reach the final volume (V2).
-
Mixing: Cap and vortex the solution to ensure homogeneity.
-
Storage: Store the working solution in a tightly sealed vial at -20°C. For daily use, a working solution may be stored at 2-8°C for a short period, but stability under these conditions should be verified.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation and handling of this compound stock solutions.
Caption: Workflow for the preparation and handling of this compound stock solutions.
Safety and Handling Precautions
While 11-oxo etiocholanolone is not classified as a hazardous substance, general safe laboratory practices should be followed when handling the deuterated form[6].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with the solid powder.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations. Clean the spill area thoroughly.
-
Disposal: Dispose of all waste materials, including empty vials and used tips, in accordance with institutional and local environmental regulations.
Conclusion
The accurate preparation of this compound stock solutions is fundamental for its use as an internal standard in quantitative analytical methods. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can ensure the integrity and reproducibility of their experimental data. Adherence to proper storage conditions is essential to maintain the long-term stability of the stock and working solutions.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 11-Oxo Etiocholanolone-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction 11-Oxo etiocholanolone (B196237) is a significant metabolite of cortisol and 11-keto testosterone. Its quantification in biological matrices is crucial for studying adrenal and gonadal steroidogenesis, diagnosing endocrine disorders, and in sports anti-doping analysis.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[4][5] The use of a stable isotope-labeled internal standard, such as 11-oxo etiocholanolone-d5 (B12052854), is essential for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[6] This application note provides a detailed protocol for the optimal detection of 11-oxo etiocholanolone and its deuterated internal standard (11-oxo etiocholanolone-d5) in human serum using LC-MS/MS.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is optimized for the extraction of steroids from a 250 µL serum sample.
Materials:
-
Human Serum
-
This compound Internal Standard (IS) working solution
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Strata™-X or equivalent polymeric reversed-phase SPE cartridges/plates.[7]
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 250 µL of serum sample, calibrator, or quality control sample into a clean microcentrifuge tube.[8]
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to each tube. Vortex for 10 seconds.
-
Pre-treatment: Add 250 µL of 1% formic acid in water to each sample. Vortex for 10 seconds.[7]
-
SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Allow the sample to pass through via gravity or gentle vacuum.
-
Washing:
-
Elution: Elute the analytes by adding 2x 500 µL of a Methanol/Acetonitrile (1:4, v/v) solution.[7] Collect the eluate in a clean collection plate or glass tubes.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45 °C.[7]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 60:40 Water/Methanol with 0.5 mM Ammonium Fluoride).[7] Vortex thoroughly and transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is critical for resolving isobaric steroids.[7]
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity LC or equivalent[9] |
| Column | Kinetex™ 2.6 µm PFP 100 Å, 100 x 3 mm or equivalent[4] |
| Mobile Phase A | Water with 0.2 mM Ammonium Fluoride (NH4F)[1][9] |
| Mobile Phase B | Methanol with 0.2 mM Ammonium Fluoride (NH4F)[1][9] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C[4] |
| Injection Volume | 20 µL[4] |
| LC Gradient | See Table 1 |
Table 1: Recommended LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 2.0 | 40 | 60 |
| 12.0 | 0 | 100 |
| 14.0 | 0 | 100 |
| 14.1 | 40 | 60 |
| 18.0 | 40 | 60 |
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.
| Parameter | Recommended Setting |
| MS System | SCIEX 6500 QTRAP or equivalent[8] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4] |
| Capillary Voltage | 3000 V |
| Source Temperature | 450 °C |
| Dwell Time | 50 ms[10] |
| MRM Transitions | See Table 2 |
Table 2: Optimized MRM Transitions and Parameters Note: Collision energy (CE) and other compound-dependent parameters should be optimized empirically for the specific instrument used. The values provided are typical starting points based on published data for similar compounds.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) (Starting Point) |
| 11-Oxo etiocholanolone (Quantifier) | 305.2 | 247.1 | 50 | 15 |
| 11-Oxo etiocholanolone (Qualifier) | 305.2 | 229.1 | 50 | 25 |
| This compound (IS) | 310.2 | 247.1 | 50 | 15 |
The precursor ion for the d5 internal standard is shifted by +5 Da from the native compound. The product ion is assumed to be the same, which is common for deuterated steroid standards where the labels are on the steroid backbone and not lost during fragmentation.[10]
Workflow Visualization
Caption: Figure 1. Analytical workflow from sample preparation to final quantification.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of 11-oxo etiocholanolone using its deuterated internal standard, this compound. The protocol employs a straightforward solid-phase extraction for sample cleanup, followed by a selective chromatographic separation and detection by tandem mass spectrometry.[4][7] This method is suitable for high-throughput clinical research and drug development applications requiring accurate and precise measurement of this key steroid metabolite.
References
- 1. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Employing 11-Ketotestosterone as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20200333361A1 - Methods and Systems for the Detection of 11-Oxo Androgens by LC-MS/MS - Google Patents [patents.google.com]
- 7. phenomenex.com [phenomenex.com]
- 8. ibl-international.com [ibl-international.com]
- 9. agilent.com [agilent.com]
- 10. eva.mpg.de [eva.mpg.de]
Application Notes and Protocols for GC-MS Analysis of 11-oxo-etiocholanolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of steroid hormones and their metabolites, such as 11-oxo-etiocholanolone. Due to the low volatility and polar nature of these compounds, chemical derivatization is a critical step prior to GC-MS analysis.[1] This process enhances the thermal stability and volatility of the analytes, leading to improved chromatographic peak shape and detection sensitivity.[2] The primary functional groups of 11-oxo-etiocholanolone that require derivatization are the ketone group at C-11 and the hydroxyl group at C-3.
The most common derivatization strategy for keto-steroids involves a two-step process: methoximation of the keto group followed by silylation of the hydroxyl group.[3][4] Methoximation protects the keto group, preventing the formation of enol-ethers and reducing isomerization, which can lead to multiple derivative peaks.[3] Silylation of the hydroxyl group replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the molecule.[5] This document provides detailed application notes and protocols for the derivatization of 11-oxo-etiocholanolone for GC-MS analysis.
Derivatization Strategies and Reagents
A variety of reagents can be employed for the derivatization of 11-oxo-etiocholanolone. The choice of reagent can impact reaction efficiency, derivative stability, and chromatographic performance. Below is a summary of common derivatization reagents and their applications.
| Derivatization Step | Reagent Class | Specific Reagent(s) | Target Functional Group | Purpose |
| Methoximation | O-alkylhydroxylamines | Methoxyamine hydrochloride (MOX-HCl) | Ketone | Protects the keto group, prevents tautomerization, and reduces the formation of multiple derivatives.[3] |
| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Increases volatility and thermal stability by replacing the active hydrogen of the hydroxyl group with a TMS group.[5] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | A highly volatile silylating agent that increases the volatility of the analyte for GC-MS analysis.[3][6] | ||
| Trimethylchlorosilane (TMCS) | Hydroxyl (as a catalyst) | Often used in combination with BSTFA or MSTFA to increase the reactivity of the silylating agent. | ||
| N-Trimethylsilylimidazole (TMSI) | Hydroxyl | A strong silylator, particularly effective for hindered hydroxyl groups.[7] |
Experimental Protocols
The following are detailed protocols for the derivatization of 11-oxo-etiocholanolone extracted from biological matrices. Prior to derivatization, samples must undergo appropriate extraction and purification, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[6] For urine samples, an enzymatic hydrolysis step using β-glucuronidase is typically required to deconjugate the steroid metabolites.[6][8]
Protocol 1: Two-Step Methoximation and Silylation
This is the most widely used method for the derivatization of keto-steroids.
Materials:
-
Dried sample extract containing 11-oxo-etiocholanolone
-
Methoxyamine hydrochloride (MOX-HCl) solution (20 mg/mL in pyridine)[4][9]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation: a. To the dried sample extract in a GC vial, add 50 µL of the methoxyamine hydrochloride solution in pyridine.[9] b. Cap the vial tightly and incubate at 60°C for 60 minutes.[4] c. Allow the vial to cool to room temperature.
-
Silylation: a. Add 50 µL of BSTFA with 1% TMCS to the vial.[9] b. Cap the vial tightly and incubate at 60°C for 60 minutes.[9] c. Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 2: Alternative Two-Step Derivatization using MSTFA
This protocol utilizes MSTFA, another common and effective silylating agent.
Materials:
-
Dried sample extract containing 11-oxo-etiocholanolone
-
Methoxyamine hydrochloride (MOX-HCl) solution (20 mg/mL in pyridine)[4]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation: a. To the dried sample extract in a GC vial, add 20 µL of the methoxyamine hydrochloride solution in pyridine.[4] b. Cap the vial tightly and heat at 80°C for 1 hour with agitation.[4] c. Allow the vial to cool to room temperature.
-
Silylation: a. Add 80 µL of MSTFA to the vial.[4] b. Cap the vial tightly and heat at 100°C for 1 hour with agitation.[4] c. Allow the vial to cool to room temperature before analysis.
Diagrams
Caption: Experimental workflow for the analysis of 11-oxo-etiocholanolone.
Caption: Chemical derivatization reaction pathway.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of 11-oxo-etiocholanolone. While specific quantitative data such as limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific GC-MS instrument and method parameters, typical ranges are provided based on published data for similar steroid analyses.[6]
| Parameter | Method 1: MOX + BSTFA/TMCS | Method 2: MOX + MSTFA |
| Methoximation Reagent | 20 mg/mL MOX-HCl in Pyridine | 20 mg/mL MOX-HCl in Pyridine |
| Methoximation Conditions | 60°C for 60 min[9] | 80°C for 60 min[4] |
| Silylation Reagent | BSTFA + 1% TMCS | MSTFA |
| Silylation Conditions | 60°C for 60 min[9] | 100°C for 60 min[4] |
| Typical LOD Range | 1.0–5.0 ng/mL[6] | 1.0–5.0 ng/mL[6] |
| Typical LOQ Range | 2.5–10 ng/mL[6] | 2.5–10 ng/mL[6] |
| Derivative Formed | Methoxyoxime-trimethylsilyl (MO-TMS) ether | Methoxyoxime-trimethylsilyl (MO-TMS) ether |
| Key Advantages | Widely used, robust method | MSTFA is highly volatile, reducing potential interference from the reagent itself.[3] |
Conclusion
The derivatization of 11-oxo-etiocholanolone is an essential step for reliable and sensitive quantification by GC-MS. The two-step methoximation and silylation approach is a well-established and robust method. The choice between different silylating agents, such as BSTFA with a TMCS catalyst or MSTFA, may depend on laboratory preference and specific instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement effective derivatization strategies for the analysis of 11-oxo-etiocholanolone and other related keto-steroids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. gcms.cz [gcms.cz]
- 5. gcms.cz [gcms.cz]
- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. A rapid screening assay for measuring urinary androsterone and etiocholanolone delta(13)C ( per thousand) values by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in 11-oxo etiocholanolone-d5 quantification.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of 11-oxo-etiocholanolone using its deuterated internal standard (11-oxo-etiocholanolone-d5) by LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
| Issue ID | Problem | Potential Cause | Recommended Solution |
| ME-01 | Poor reproducibility of analyte/internal standard area ratio. [1] | Differential Matrix Effects: The analyte and the deuterated internal standard are affected differently by co-eluting matrix components.[2] This can happen if they do not perfectly co-elute. | Optimize Chromatography: Adjust the mobile phase gradient, temperature, or switch to a different column chemistry to improve co-elution.[2] Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., multi-step SPE or LLE) to remove interfering matrix components.[3] |
| ME-02 | Analyte and deuterated internal standard (IS) do not co-elute. [1] | Deuterium (B1214612) Isotope Effect: The replacement of hydrogen with deuterium can alter the physicochemical properties of the molecule, leading to a slight shift in retention time, especially in reversed-phase chromatography.[1][2] | Chromatographic Optimization: Modify the analytical gradient or temperature to minimize the separation.[2] Use a Lower Resolution Column: A column with slightly lower resolving power may encourage peak overlap.[2] Consider a ¹³C-labeled IS: If available, carbon-13 labeled internal standards are less prone to chromatographic shifts.[2] |
| ME-03 | Unexpectedly high or low calculated analyte concentrations. | Ion Suppression or Enhancement: Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or the internal standard in the mass spectrometer source.[1][4] IS Concentration Error: Inaccurate concentration of the internal standard spiking solution. | Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[2][4] Verify IS Concentration: Prepare a fresh internal standard solution and re-verify its concentration.[1] Improve Sample Preparation: Utilize techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids (B1166683) and other interfering substances.[3][5] |
| ME-04 | High signal for the unlabeled analyte in blank matrix spiked only with deuterated IS. | In-source Fragmentation/Isotopic Contribution: The deuterated internal standard may contain a small percentage of the unlabeled analyte, or fragmentation in the ion source could lead to a signal at the analyte's m/z. Isotopic Exchange (H/D Exchange): Loss of deuterium from the internal standard.[2] | Check Isotopic Purity of IS: The isotopic purity should be high to minimize this contribution.[1] The response from the unlabeled analyte in a blank spiked with IS should be less than 20% of the Lower Limit of Quantification (LLOQ) response.[2] Optimize MS Conditions: Adjust ion source parameters to minimize in-source fragmentation. Mitigate H/D Exchange: Investigate the stability of the deuterated standard in the sample matrix and processing solutions. |
Experimental Workflow for Matrix Effect Investigation
Caption: Workflow for quantitative assessment of matrix effects and recovery.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 11-oxo-etiocholanolone quantification? A1: Matrix effects refer to the alteration of the ionization efficiency of 11-oxo-etiocholanolone by co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine, serum).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1][4] Common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous metabolites.[6]
Q2: How does the 11-oxo-etiocholanolone-d5 internal standard compensate for matrix effects? A2: A deuterated internal standard like 11-oxo-etiocholanolone-d5 is chemically and structurally almost identical to the analyte.[6] Consequently, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement as the non-deuterated analyte.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise results.[1][6]
Q3: Can 11-oxo-etiocholanolone-d5 perfectly eliminate all matrix-related issues? A3: While highly effective, it may not be a perfect solution in all cases. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard.[2] If this separation causes them to elute into regions with different levels of matrix interference, the compensation will be incomplete. This is known as differential matrix effects and can lead to inaccurate quantification.[1][2]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for steroid analysis? A4: The most effective strategies involve removing interfering components from the matrix before LC-MS/MS analysis.[3]
-
Solid Phase Extraction (SPE): This is a widely used technique that separates the analyte from matrix components based on their physical and chemical properties.[7] Mixed-mode SPE cartridges can offer enhanced selectivity for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent).[3] It is effective at removing polar interferences like salts.
-
Protein Precipitation (PPT): Primarily used for plasma or serum, this technique uses a solvent or acid to denature and precipitate proteins, which are then removed by centrifugation. While simple, it may not effectively remove other interferences like phospholipids.[7]
Q5: How do I validate that my method has successfully overcome matrix effects? A5: Method validation should include a specific assessment of matrix effects.[8] This is typically done by preparing quality control (QC) samples in at least six different lots of the biological matrix.[9] The accuracy and precision of these QC samples should fall within acceptable limits (typically ±15% for accuracy and ≤15% for the coefficient of variation, CV).[9] This demonstrates that despite potential variability between different matrix sources, the method provides consistent and reliable results.
Logic Diagram for Troubleshooting Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor chromatographic peak shape for 11-oxo etiocholanolone-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor chromatographic peak shape for 11-oxo etiocholanolone-d5 (B12052854).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during the chromatographic analysis of 11-oxo etiocholanolone-d5, presented in a question-and-answer format.
Q1: I am observing significant peak tailing for my this compound peak in reverse-phase LC-MS. What are the potential causes and solutions?
A1: Peak tailing for steroid compounds like this compound in reverse-phase chromatography is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, causing tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.[1][2]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or similar column specifically designed for polar-retained compounds.
-
Increase Buffer Concentration: A low buffer concentration might not adequately control the pH at the column surface. Increasing the concentration of a volatile buffer like ammonium (B1175870) formate (B1220265) (e.g., to 5-10 mM) can improve peak shape.[2][3]
-
-
-
Cause 2: Column Contamination or Wear: Accumulation of matrix components or degradation of the stationary phase can create active sites that lead to tailing.
-
Solution:
-
Use a Guard Column: Protect the analytical column from strongly retained matrix components.
-
Column Washing: Implement a robust column washing procedure after each analytical batch.
-
Column Replacement: If the peak shape does not improve with washing, the column may be irreversibly damaged and require replacement.
-
-
-
Cause 3: Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.
-
Solution: Dilute the sample or reduce the injection volume and re-inject.
-
Q2: My this compound peak is fronting. What could be the reason?
A2: Peak fronting is less common than tailing but can occur due to several factors, most commonly related to the sample and its introduction onto the column.
-
Cause 1: Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger (i.e., with a higher elution strength) than the initial mobile phase can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.
-
-
Cause 2: Column Overload (Concentration-based): Injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample and re-analyze.
-
-
Cause 3: Column Collapse or Void: A physical deformation of the column bed, such as a void at the inlet, can distort the peak shape. This can be caused by pressure shocks or operating outside the column's recommended pH range.
-
Solution: Replace the column and ensure operating conditions are within the manufacturer's specifications.
-
Q3: I am seeing split peaks for this compound. How can I troubleshoot this?
A3: Peak splitting can be indicative of a problem at the column inlet, an injection issue, or co-elution with an interfering substance.
-
Cause 1: Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample band to be distributed unevenly.
-
Solution: Use an in-line filter before the column and ensure samples are adequately filtered. If the frit is blocked, it may be possible to reverse-flush the column (check manufacturer's instructions) or replace it.
-
-
Cause 2: Injection Solvent Incompatibility: As with peak fronting, a sample solvent that is too strong can cause peak distortion that manifests as splitting.
-
Solution: Re-dissolve the sample in a solvent that is compatible with the initial mobile phase.
-
-
Cause 3: Co-elution with an Isomer or Impurity: An impurity or a closely related isomer might be co-eluting with the analyte.
-
Solution: Adjust the chromatographic conditions (e.g., modify the gradient, change the mobile phase composition, or alter the column temperature) to try and resolve the two peaks.
-
Q4: Does the deuterium (B1214612) labeling of this compound affect its chromatographic behavior compared to the non-labeled analog?
A4: Yes, but the effect is usually minor. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4] This is known as the "inverse isotope effect." While the effect is typically small, it can lead to a slight separation of the analyte and its deuterated internal standard. For accurate quantification, it is important that the peaks have a significant overlap. If the separation is too pronounced, it could lead to differential matrix effects.[5]
Quantitative Data Summary
The following table summarizes typical starting conditions for the LC-MS/MS analysis of steroids, including 11-oxo etiocholanolone (B196237), based on published methods for urinary steroid profiling.[1][2][3]
| Parameter | Typical Value/Condition |
| LC Column | C18 Reverse-Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 1-5 mM Ammonium Formate |
| Mobile Phase B | Methanol (B129727) or Acetonitrile with 0.1% Formic Acid and/or 1-5 mM Ammonium Formate |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 15 µL |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in a Biological Matrix (e.g., Urine)
This protocol is a representative method adapted from urinary steroid profiling procedures.[1][2][6]
-
Sample Preparation (Hydrolysis and Extraction):
-
To 200 µL of urine, add an appropriate amount of this compound as an internal standard.
-
Add a buffer (e.g., acetate (B1210297) buffer, pH 5.0) and β-glucuronidase enzyme to hydrolyze the conjugated steroids.
-
Incubate the mixture (e.g., at 55°C for 2 hours).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.
-
Condition the cartridge with methanol followed by water.
-
Load the hydrolyzed sample.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the steroids with an organic solvent like methanol or ethyl acetate.[7]
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase (e.g., 50:50 water/methanol).
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: Waters HSS T3 column (1.8 µm, 2.1 x 50 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 11-oxo etiocholanolone and this compound. These would need to be determined experimentally by infusing the standards.
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
A workflow for troubleshooting poor chromatographic peak shape.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
improving assay sensitivity for low levels of 11-oxo etiocholanolone-d5
Welcome to the technical support center for the analysis of 11-oxo-etiocholanolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance assay sensitivity and ensure reliable quantification of low levels of 11-oxo-etiocholanolone-d5 and its unlabeled counterpart.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of 11-oxo-etiocholanolone.
Issue 1: Low Signal or Poor Sensitivity for 11-oxo-etiocholanolone
Question: I am observing a very low signal-to-noise ratio (S/N) for my 11-oxo-etiocholanolone analyte, even with the 11-oxo-etiocholanolone-d5 internal standard. How can I improve the sensitivity?
Answer: Low sensitivity for steroids like 11-oxo-etiocholanolone is a common challenge due to their poor ionization efficiency in electrospray ionization (ESI).[1][2][3] Here are several strategies to boost your signal:
1. Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up samples and concentrating the analyte.[4][5] A C18 stationary phase is commonly used for steroid extraction.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed, but may sometimes result in less clean extracts compared to SPE.[4] Common solvents include ethyl acetate (B1210297) and diethyl ether.
-
Protein Precipitation: While the simplest method, it may not provide sufficient cleanup for achieving very low detection limits.[5]
2. Enhance Ionization with Mobile Phase Additives:
-
The addition of ammonium (B1175870) fluoride (B91410) (NH₄F) to the mobile phase has been shown to dramatically improve the analytical sensitivity for certain steroids in negative ion mode.[6]
3. Chemical Derivatization:
-
Derivatization can significantly enhance the ionization efficiency of steroids.[1][2][3][7] This involves chemically modifying the 11-oxo-etiocholanolone molecule to introduce a more readily ionizable group.
-
Dansyl chloride is a common derivatizing agent for steroids, though it may have some drawbacks in terms of chromatographic separation.[3]
-
4-(Dimethylamino)benzoyl chloride (DMABC) is another versatile agent for ESI sources.
-
4. Optimize Mass Spectrometer Parameters:
-
Source/Interface Settings: Carefully optimize parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[8][9] These should be optimized for the specific analyte and mobile phase composition.
-
Collision Energy: Optimize the collision energy in multiple reaction monitoring (MRM) mode to ensure efficient fragmentation and maximize the signal of the product ions.[8]
5. Consider Advanced Separation Techniques:
-
Differential Mobility Spectrometry (DMS): This technique can be coupled with LC-MS/MS to provide an orthogonal separation, reducing interferences and significantly boosting the signal-to-noise ratio.[10]
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Question: My chromatographic peaks for 11-oxo-etiocholanolone and its d5-internal standard are tailing or broad. What could be the cause and how do I fix it?
Answer: Poor peak shape can compromise quantification accuracy and resolution.[11] Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Column Deterioration | If you observe poor peak shapes after numerous analyses, the column may be deteriorating. Try backflushing the column according to the manufacturer's instructions. If that fails, the column may need to be replaced. |
| Inappropriate Sample Solvent | Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[12] If possible, reconstitute your final extract in the initial mobile phase. |
| Secondary Interactions | Basic compounds can interact with residual silanol (B1196071) groups on silica-based columns, leading to tailing.[13] Using a buffered mobile phase can help neutralize these interactions. |
| Column Overload | Injecting too much sample can saturate the column, resulting in tailing peaks.[13][14] Try diluting your sample or reducing the injection volume. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure all connections are made with appropriate, minimal-length tubing. |
| Partial Column Blockage | A blocked inlet frit can cause split peaks.[14] Try reversing the column and flushing with a strong solvent. If this doesn't resolve the issue, the frit may need to be replaced. |
Issue 3: High Background Noise
Question: I'm seeing high background noise in my chromatograms, which is affecting my ability to detect low levels of 11-oxo-etiocholanolone. What are the likely sources and solutions?
Answer: High background noise can originate from several sources, including contaminated solvents, sample matrix, or the LC-MS system itself.[15]
| Source of Noise | Recommended Action |
| Contaminated Solvents/Reagents | Always use high-purity, LC-MS grade solvents and reagents.[16] Prepare fresh mobile phases daily. |
| Matrix Effects | Co-eluting compounds from the biological matrix can cause ion suppression or enhancement, which can manifest as high background.[17][18] Improve sample cleanup using techniques like SPE to remove these interferences.[19] |
| Contaminated LC-MS System | Contaminants can build up in the ion source, transfer optics, and mass analyzer.[15] Regularly clean the ion source as per the manufacturer's recommendations.[15] |
| Column Bleed | Older columns or columns operated outside their recommended pH or temperature range can exhibit bleed, contributing to background noise. Replace the column if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like 11-oxo-etiocholanolone-d5 considered the "gold standard"?
A1: Deuterated internal standards are considered the "gold standard" because they are chemically and physically very similar to the unlabeled analyte.[20] This means they co-elute chromatographically and behave similarly during sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer.[20][21] This allows for accurate correction of variations in the analytical process, including matrix effects, leading to higher precision and accuracy in quantification.[17][20]
Q2: What are "matrix effects" and how can I minimize them for 11-oxo-etiocholanolone analysis?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[18] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of the assay.[18] To minimize matrix effects:
-
Improve Sample Cleanup: Use rigorous sample preparation techniques like SPE to remove interfering matrix components.[19]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate 11-oxo-etiocholanolone from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: 11-oxo-etiocholanolone-d5 will experience similar matrix effects as the unlabeled analyte, allowing for effective compensation.[17]
Q3: What are the recommended storage conditions for biological samples containing 11-oxo-etiocholanolone?
A3: The stability of 11-oxo-etiocholanolone can be affected by storage conditions. For fecal samples, lyophilizing (freeze-drying) and storing them at -80°C ensures the stability of the metabolite for several months.[22] For serum or plasma, storage at -70°C is recommended.[6] It is crucial to minimize freeze-thaw cycles.
Q4: Can I analyze the glucuronidated form of 11-oxo-etiocholanolone directly?
A4: Yes, it is possible to directly quantify steroid glucuronides like etiocholanolone (B196237) glucuronide using LC-MS/MS without the need for a hydrolysis step.[23] This approach can be advantageous as it avoids potential variability and incomplete reactions associated with enzymatic hydrolysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 11-oxo-etiocholanolone from Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of serum, add 20 µL of the 11-oxo-etiocholanolone-d5 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of 0.1 M zinc sulfate (B86663) in 50% methanol (B129727)/water to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less non-polar interferences.
-
-
Elution:
-
Elute the 11-oxo-etiocholanolone and its internal standard with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for 11-oxo-etiocholanolone analysis.
Caption: Troubleshooting decision tree for low assay sensitivity.
References
- 1. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. agilent.com [agilent.com]
- 7. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography–mass spectrometry [agris.fao.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scispace.com [scispace.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 20. benchchem.com [benchchem.com]
- 21. Choosing an Internal Standard [restek.com]
- 22. researchgate.net [researchgate.net]
- 23. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 11-Oxo Etiocholanolone-d5 in Biological Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 11-oxo etiocholanolone-d5 (B12052854) in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the optimal storage conditions for ensuring the long-term stability of 11-oxo etiocholanolone-d5 in biological matrices like plasma, serum, and urine?
A1: For long-term stability, it is recommended to store biological samples containing this compound at -80°C.[1] Studies on other steroids have demonstrated stability for over 10 years at -25°C, suggesting that ultra-low temperatures will preserve the integrity of the analyte.[2][3] Short-term storage at 4°C is acceptable for up to 48 hours, but freezing is crucial for longer durations to minimize enzymatic and bacterial degradation.[1]
Q2: How many freeze-thaw cycles can my samples undergo before the concentration of this compound is compromised?
A2: It is best practice to minimize freeze-thaw cycles. For many steroids and their metabolites, up to three freeze-thaw cycles have been shown to have a minimal impact on their concentration.[1] However, it is crucial to validate this for your specific matrix and analytical method. To avoid repeated freeze-thaw cycles, it is recommended to aliquot samples into smaller volumes upon initial processing.[1]
Q3: I am observing chromatographic separation between 11-oxo etiocholanolone (B196237) and its deuterated internal standard (this compound). What could be the cause and how can I resolve this?
A3: This phenomenon, known as the "isotope effect," can occur with deuterium-labeled standards, where they may elute slightly earlier than the unlabeled analyte.[4] This can be problematic if it leads to differential matrix effects, where co-eluting matrix components suppress the ionization of the analyte and the internal standard to different extents.[5][6]
Troubleshooting Steps:
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Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help to minimize the separation.
-
Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing different stationary phases may resolve the issue.
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Consider a ¹³C-labeled Standard: If the problem persists, using a ¹³C-labeled internal standard is a good alternative as they are less prone to chromatographic shifts.[5]
Q4: My internal standard signal for this compound is inconsistent or declining across my analytical run. What are the potential causes?
A4: An inconsistent internal standard signal can be indicative of several issues:
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Sample Preparation Inconsistencies: Ensure that the internal standard is being added precisely and consistently to all samples, standards, and quality controls.
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Instrument Contamination: Carryover from a previous injection of a high-concentration sample can affect the subsequent analysis. An effective wash protocol for the autosampler and injection port is essential.
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Matrix Effects: Significant ion suppression or enhancement in some samples can lead to a variable internal standard response.[6]
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Analyte-Internal Standard Interactions: In some cases, high concentrations of the analyte can suppress the ionization of the internal standard.[7]
Q5: What are the key stability experiments I should perform during my bioanalytical method validation for this compound?
A5: According to FDA and EMA guidelines, the following stability assessments are crucial for method validation:[8][9][10]
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Freeze-Thaw Stability: Evaluates the stability of the analyte after a minimum of three freeze-thaw cycles.[11]
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a duration that reflects the sample handling time.[11]
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Long-Term Stability: Determines the stability of the analyte in the biological matrix at the intended storage temperature over a period that covers the sample storage time in a study.[11]
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Stock Solution Stability: Confirms the stability of the analyte and internal standard in their stock solutions at the specified storage temperature.[11]
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Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler.[11]
Quantitative Data Summary
Table 1: Illustrative Long-Term Stability of a Steroid in Human Plasma at -80°C
| Storage Duration | Mean Concentration (% of Initial) | % CV |
| 1 Month | 98.9 | 3.1 |
| 3 Months | 99.2 | 2.8 |
| 6 Months | 97.5 | 3.5 |
| 12 Months | 96.8 | 4.1 |
Table 2: Illustrative Freeze-Thaw Stability of a Steroid in Human Urine
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | % CV |
| 1 | 100.2 | 2.5 |
| 2 | 99.5 | 2.9 |
| 3 | 98.7 | 3.2 |
| 4 | 95.1 | 4.5 |
Table 3: Illustrative Short-Term (Bench-Top) Stability of a Steroid in Human Serum at Room Temperature
| Duration at Room Temperature | Mean Concentration (% of Initial) | % CV |
| 4 hours | 99.8 | 1.9 |
| 8 hours | 98.9 | 2.3 |
| 12 hours | 97.4 | 2.8 |
| 24 hours | 94.6 | 3.9 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
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Sample Preparation: Obtain a pooled batch of the desired biological matrix (e.g., human plasma) and spike it with a known concentration of this compound. Aliquot the spiked matrix into multiple vials.
-
Baseline Analysis: Analyze a set of aliquots immediately to establish the baseline concentration (T=0).
-
Freeze-Thaw Cycles: Store the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples at room temperature until completely liquefied, and then refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
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Analysis: After the final thaw, analyze the samples and compare the results to the baseline concentration.
-
Acceptance Criteria: The mean concentration should be within ±15% of the baseline concentration.
Protocol 2: Long-Term Stability Assessment
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Sample Preparation: Prepare a set of spiked matrix aliquots as described in the freeze-thaw protocol.
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Storage: Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
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Analysis at Time Points: Analyze a subset of the aliquots at predetermined time intervals (e.g., 1, 3, 6, and 12 months).
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Comparison: Compare the concentrations at each time point to the baseline concentration determined at T=0.
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Acceptance Criteria: The mean concentration at each time point should be within ±15% of the baseline concentration.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting inconsistent internal standard signals.
References
- 1. benchchem.com [benchchem.com]
- 2. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Stability of steroids in plasma over a 10-year period]. | Semantic Scholar [semanticscholar.org]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
identifying and minimizing interferences in 11-oxo etiocholanolone-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interferences in the analysis of 11-oxo-etiocholanolone-d5.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in 11-oxo-etiocholanolone analysis?
The most common interferences in the LC-MS/MS analysis of 11-oxo-etiocholanolone are isobaric compounds (molecules with the same nominal mass) and matrix effects from the biological sample. Structurally similar endogenous steroids can co-elute with the analyte, leading to inaccurate quantification if not properly resolved chromatographically.
Q2: How can I identify if I have an isobaric interference?
An isobaric interference may be suspected if you observe an unexpected peak at the same retention time as 11-oxo-etiocholanolone, or if the ratio of your quantifier and qualifier ions is inconsistent across samples and standards. To confirm, you can analyze a sample without the internal standard to see if the peak is still present. Additionally, a high-resolution mass spectrometer can help differentiate between compounds with very similar masses.
Q3: What is a matrix effect and how can I minimize it?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, such as salts, lipids, and other endogenous molecules. This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration. To minimize matrix effects, it is crucial to have a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering components. Using a stable isotope-labeled internal standard like 11-oxo-etiocholanolone-d5 is also essential as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
Q4: My signal intensity for 11-oxo-etiocholanolone-d5 is low. What are the possible causes?
Low signal intensity can be due to several factors:
-
Suboptimal Ionization: Ensure your mass spectrometer's source parameters (e.g., gas flows, temperature, and voltages) are optimized for 11-oxo-etiocholanolone.
-
Poor Sample Recovery: Your sample preparation method may not be efficiently extracting the analyte. Evaluate each step of your extraction protocol for potential losses.
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Matrix Suppression: As mentioned earlier, co-eluting matrix components can suppress the ionization of your analyte. Improve your sample cleanup or chromatographic separation to mitigate this.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor sensitivity. Regular cleaning and maintenance are crucial.
-
Incorrect MRM Transitions: Verify that you are using the correct precursor and product ions for both the analyte and the internal standard.
Q5: I am seeing a peak for 11-oxo-etiocholanolone in my blank samples. What should I do?
The presence of a peak in your blank samples indicates carryover or contamination. To address this:
-
Autosampler Carryover: Implement a robust needle wash protocol in your autosampler method, using a strong organic solvent.
-
Contaminated System: If the carryover persists, it may be necessary to clean the injection port, tubing, and column.
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Contaminated Reagents: Ensure that your solvents, reagents, and sample preparation materials are free from contamination.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH and organic composition are optimal for the analyte and column chemistry. For steroid analysis, reversed-phase chromatography with a C18 or biphenyl (B1667301) column is common. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | Check for leaks in the LC system and ensure the pumps are delivering a consistent flow rate. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. |
Issue 3: Inaccurate Quantification
| Possible Cause | Troubleshooting Step |
| Poor Integration | Manually review the peak integration in your data processing software to ensure it is accurate. |
| Non-linearity of Calibration Curve | Prepare fresh calibration standards and ensure they cover the expected concentration range of your samples. |
| Degradation of Analyte or Internal Standard | Store standards and samples at the appropriate temperature and avoid repeated freeze-thaw cycles. |
| Interference from Isobaric Compounds | Optimize chromatographic separation to resolve the interference. If separation is not possible, a different analytical method may be required. |
Data Presentation
Table 1: Potential Isobaric Interferences for 11-Oxo-Etiocholanolone
| Compound | Molecular Formula | Exact Mass (Da) | Notes |
| 11-Oxo-Etiocholanolone | C₁₉H₂₈O₃ | 304.2038 | Analyte of Interest |
| Mesterolone | C₂₀H₃₂O₂ | 304.2402 | Synthetic Androgen |
| Androstenedione Metabolites | C₁₉H₂₈O₃ | Varies | Various isomers with the same elemental composition can exist. |
Table 2: LC-MS/MS Parameters for 11-Oxo-Etiocholanolone-d5 Analysis
| Parameter | 11-Oxo-Etiocholanolone | 11-Oxo-Etiocholanolone-d5 (Internal Standard) |
| Precursor Ion (m/z) | 305.2 | 310.2 |
| Product Ion (Quantifier, m/z) | 247.1 | 252.1 |
| Product Ion (Qualifier, m/z) | 97.1 | 100.1 |
| Collision Energy (eV) | 15 | 15 |
| Cone Voltage (V) | 30 | 30 |
Note: These parameters may require optimization for your specific instrument.
Experimental Protocols
Protocol 1: Sample Preparation for Urinary 11-Oxo-Etiocholanolone Analysis
This protocol describes a solid-phase extraction (SPE) method for the cleanup of urine samples prior to LC-MS/MS analysis.
-
Sample Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase from E. coli and incubate at 37°C for 2 hours to deconjugate the steroid metabolites.
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Internal Standard Spiking: Add 20 µL of 11-oxo-etiocholanolone-d5 internal standard solution (concentration will depend on the expected analyte levels).
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 11-oxo-etiocholanolone-d5 analysis.
Caption: Troubleshooting logic for inaccurate 11-oxo-etiocholanolone-d5 results.
Technical Support Center: Analysis of 11-oxo-etiocholanolone-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 11-oxo-etiocholanolone-d5. Our aim is to help you minimize ion suppression and enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of 11-oxo-etiocholanolone-d5?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, 11-oxo-etiocholanolone-d5, is reduced by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2] In complex biological matrices such as plasma, serum, or urine, endogenous components like phospholipids (B1166683), salts, and proteins are common causes of ion suppression in electrospray ionization (ESI).[2]
Q2: I am observing a weak signal and high variability for my 11-oxo-etiocholanolone-d5 peak. Could this be due to ion suppression?
A2: Yes, a weak and variable signal is a classic symptom of ion suppression. This occurs when interfering molecules from the sample matrix co-elute with your analyte and compete for ionization in the MS source, leading to a reduced number of analyte ions reaching the detector.
Q3: How can I confirm that ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of an 11-oxo-etiocholanolone-d5 standard into the mass spectrometer while injecting a blank matrix sample (that has undergone your sample preparation procedure). A drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression.[2]
Q4: What are the most effective ways to reduce ion suppression for 11-oxo-etiocholanolone-d5?
A4: The most effective strategies involve a combination of rigorous sample preparation, optimized chromatographic separation, and appropriate mass spectrometry settings.[3] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective sample cleanup techniques for removing interfering matrix components before LC-MS analysis.[4]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Peak Area Reproducibility
This is often a direct result of ion suppression from matrix components. The following steps provide a systematic approach to troubleshoot and mitigate this issue.
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects.[4] The goal is to remove as many interfering compounds as possible while maximizing the recovery of 11-oxo-etiocholanolone-d5.
Comparison of Common Sample Preparation Techniques for Steroid Analysis
| Technique | Selectivity | Analyte Recovery | Effectiveness in Reducing Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | Low | Variable | Low to Moderate | Simple and fast, but often insufficient for removing phospholipids and other small molecule interferences. |
| Liquid-Liquid Extraction (LLE) | Moderate | Good to High | Moderate to High | Effective at removing salts and highly polar or non-polar interferences. The choice of solvent is critical.[4] |
| Solid-Phase Extraction (SPE) | High | High | High | Considered one of the most effective methods for cleaning up complex biological samples for steroid analysis.[2] |
Experimental Protocols
-
Protocol 1: Solid-Phase Extraction (SPE) for Urinary 11-oxo-etiocholanolone-d5
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard. If the sample contains conjugated steroids, enzymatic deconjugation using β-glucuronidase may be necessary.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18, 100 mg) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the 11-oxo-etiocholanolone-d5 with 2 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Serum/Plasma 11-oxo-etiocholanolone-d5
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Sample Pre-treatment: To 500 µL of serum or plasma, add an internal standard.
-
Extraction: Add 2.5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane). Vortex for 2 minutes.
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Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
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Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
Step 2: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be achieved by adjusting the chromatographic method to separate 11-oxo-etiocholanolone-d5 from co-eluting interferences.
Troubleshooting Chromatographic Separation
| Parameter | Recommended Action | Expected Outcome |
| Gradient Profile | Employ a shallower gradient. | Increased separation between the analyte and interfering peaks. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) phase). | Altered selectivity may shift the retention time of the analyte away from the region of ion suppression. |
| Flow Rate | Reduce the flow rate. | Can improve peak resolution and, in some cases, reduce ion suppression. |
Step 3: Adjust Mass Spectrometer Settings
While less common for resolving ion suppression, certain MS parameters can be adjusted.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI for certain analytes. If your instrument has an APCI source, it may be worth evaluating.
-
Source Parameters: Optimize parameters such as gas flows, temperature, and voltages to enhance the signal of 11-oxo-etiocholanolone-d5.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow of troubleshooting ion suppression and selecting an appropriate sample preparation method.
Caption: A general workflow for troubleshooting ion suppression.
References
method development challenges for novel deuterated steroid standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel deuterated steroid standards. The following information is designed to address common challenges encountered during method development and experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using deuterated internal standards in LC-MS/MS analysis?
A1: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS for several key reasons:
-
Correction for Sample Preparation Losses: They accurately account for the loss of analyte during extraction and other sample preparation steps.[1]
-
Compensation for Matrix Effects: They help correct for variations in ionization efficiency caused by co-eluting components from the sample matrix.[1][2]
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard, precision and accuracy of the assay are significantly improved.[1]
Q2: I am observing a chromatographic separation between my analyte and its deuterated internal standard. Why is this happening and how can I fix it?
A2: This phenomenon, known as the "isotope effect," can occur due to the slight difference in physicochemical properties between the deuterated and non-deuterated compounds.[3] While often minimal, it can be exacerbated by certain chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient slope, or column temperature can help minimize the separation.
-
Use a Longer Column: A longer column can provide the necessary resolution to separate the analyte from interferences, while still allowing for co-elution with the internal standard.[4]
-
Consider a Different Labeled Standard: If the separation is significant and cannot be resolved chromatographically, consider using a standard with a different number or position of deuterium (B1214612) labels, or a ¹³C-labeled standard which is less prone to this effect.[5][6]
-
Q3: My calibration curve is non-linear. Could my deuterated internal standard be the cause?
A3: Yes, several factors related to the deuterated internal standard can lead to non-linearity in the calibration curve:
-
Isotopic Impurity: The presence of unlabeled analyte as an impurity in the deuterated standard can disproportionately affect the response at different concentrations.[7]
-
Isotopic Contribution: Interference from the naturally occurring isotopes of the analyte can be a factor, especially when using a standard with a low number of deuterium labels (e.g., d2).[7]
-
Back-Exchange: If deuterium atoms on the standard are exchanging with protons from the solvent, the concentration of the deuterated standard will decrease, leading to inaccurate quantification.[7]
Q4: How can I prevent isotopic exchange of my deuterated steroid standards?
A4: Isotopic exchange, the replacement of deuterium atoms with protons from the surrounding environment, can compromise the accuracy of your results. Here are some preventative measures:
-
Solvent and pH Control: Use aprotic solvents when possible. If protic solvents like water or methanol (B129727) are necessary, minimize their use and control the pH. The rate of exchange for many compounds is minimized around pH 2.5-3. Avoid strongly acidic or basic conditions.[7]
-
Temperature Control: Keep samples, standards, and the autosampler cooled, as lower temperatures significantly slow the rate of exchange.[7]
-
Positional Stability: Be aware of the position of the deuterium labels. Labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[7] Consider using standards with labels in more stable positions or ¹³C-labeled standards.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Poor peak shape can arise from various factors related to the column, mobile phase, or injection solvent.[1]
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[1] |
| Void in Column | This can be caused by the dissolution of silica (B1680970) at a mobile phase pH greater than 7.[1] Consider using a pH-stable column or adjusting the mobile phase pH. |
| Injection Solvent Stronger than Mobile Phase | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.[1] |
| Secondary Interactions | Interactions between the analyte and the stationary phase can cause tailing.[1] Adjusting the mobile phase pH or ionic strength may help. |
Issue 2: Inconsistent or Declining Internal Standard Signal
A declining internal standard signal can indicate several potential problems, from sample preparation to instrument contamination.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure accurate and consistent pipetting of the internal standard into all samples and standards. |
| Degradation of Internal Standard | Check the stability of the internal standard in the sample matrix and storage conditions. |
| Instrument Contamination | A dirty ion source or mass spectrometer can lead to signal suppression. Perform routine cleaning and maintenance. |
| Isotopic Exchange | As discussed in the FAQs, ensure conditions are optimized to prevent back-exchange.[7] |
Issue 3: Unexpected Interference Peaks
Interference from other compounds in the sample can be a significant challenge in steroid analysis.
| Potential Cause | Troubleshooting Steps |
| Isobaric Interferences | Steroids have many structurally similar isomers and metabolites that can have the same mass-to-charge ratio.[8] Optimize chromatographic separation to resolve these compounds. |
| Non-Steroidal Drug Interferences | Common drugs and their metabolites can interfere with steroid analysis. For example, the antidepressant paroxetine (B1678475) can interfere with 17-hydroxyprogesterone analysis.[9][10] Screen for potential interferences from commonly prescribed drugs.[9] |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard.[2] Improve sample cleanup procedures or optimize chromatography to separate the analyte from the interfering matrix components. |
| Phospholipid Interference | Co-eluting phospholipids (B1166683) can cause significant ion suppression.[8] Utilize phospholipid removal strategies during sample preparation or adjust the chromatographic gradient to separate them from the analytes of interest.[8] |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction (LLE) of Steroids from Serum
This protocol is a general guideline and may require optimization for specific steroids and sample volumes.
-
Aliquoting: Pipette 200 µL of serum, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.[5]
-
Internal Standard Spiking: Add 20 µL of the working deuterated internal standard solution (e.g., in methanol) to each tube.[5]
-
Protein Precipitation (Optional but Recommended): Add a protein precipitation solvent such as acetonitrile. Vortex thoroughly.
-
Extraction: Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Mixing: Cap and vortex the tubes for 5 minutes to facilitate the extraction of the steroids into the organic layer.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to separate the aqueous and organic layers.[5]
-
Transfer: Carefully transfer the upper organic layer to a clean set of tubes.[5]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[5]
-
Analysis: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.[5]
Visualizations
A general workflow for troubleshooting analytical issues.
Key factors that can lead to isotopic exchange in deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Hormone Analysis with Supel™ Swift HLB DPX [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 同位体標識ステロイド標準物質 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in 11-oxo-etiocholanolone-d5 Measurements
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving reproducible and accurate measurements of 11-oxo-etiocholanolone using its deuterated internal standard, 11-oxo-etiocholanolone-d5. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to address common challenges encountered during analysis.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the quantification of 11-oxo-etiocholanolone, leading to a lack of reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like 11-oxo-etiocholanolone-d5 considered the gold standard for my analysis?
A1: Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical chemical and physical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation (extraction, derivatization) and analysis (chromatography, ionization). This mimicry effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to higher accuracy and precision in your measurements.
Q2: I'm observing poor peak shape (tailing or fronting) for both my analyte and internal standard peaks. What are the likely causes?
A2: Poor peak shape that affects all peaks in a similar manner often points to a physical or chromatographic issue rather than a chemical one. Common causes include:
-
Column Contamination or Degradation: The column frit may be partially blocked, or the stationary phase may be contaminated.
-
Improper Mobile Phase Composition: An incorrect buffer concentration or pH can affect peak shape.
-
Sample Solvent Issues: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.
-
Extra-column Volume: Dead volume in the tubing or connections can lead to peak broadening and tailing.
Q3: My recovery of 11-oxo-etiocholanolone-d5 is inconsistent between samples. What should I investigate?
A3: Inconsistent recovery of the internal standard can significantly impact the accuracy of your results. Key areas to investigate include:
-
Inaccurate Spiking: Ensure the internal standard solution is accurately prepared and added consistently to every sample before any extraction steps.
-
Sample Preparation Variability: Inconsistencies in extraction steps, such as pH adjustments, solvent volumes, or mixing times, can lead to variable recovery.
-
Matrix Effects: Different biological matrices can have varying compositions, leading to differential extraction efficiencies.
-
Analyte Stability: Ensure that the analyte and internal standard are stable under the extraction and storage conditions.
Q4: Can deuterium (B1214612) back-exchange occur with 11-oxo-etiocholanolone-d5, and how would it affect my results?
A4: Deuterium back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix, can be a concern under certain conditions (e.g., high pH, elevated temperatures). If this occurs, the mass of the internal standard will change, leading to an inaccurate measurement of its response and, consequently, an overestimation of the native analyte concentration. It is crucial to work under controlled pH and temperature conditions to minimize this risk.
Experimental Protocols
Reproducibility is fundamentally linked to consistent and well-documented methodologies. Below are detailed protocols for the analysis of 11-oxo-etiocholanolone using LC-MS/MS with 11-oxo-etiocholanolone-d5 as an internal standard.
Protocol 1: Sample Preparation from Human Serum
This protocol outlines a common liquid-liquid extraction (LLE) procedure for serum samples.[1][2][3][4]
-
Sample Aliquoting: Aliquot 200 µL of serum into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add a known amount of 11-oxo-etiocholanolone-d5 internal standard solution to each sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to each tube to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer containing the analytes to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This section provides a representative LC-MS/MS method for the analysis of 11-oxo-etiocholanolone.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.
Data Presentation
Quantitative data from method validation and performance studies are summarized below to provide a benchmark for expected results.
Table 1: Typical LC-MS/MS Method Performance for 11-oxo-etiocholanolone
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 10 - 50 ng/g (feces) | [6][7] |
| Recovery | 85 - 110% | [6][7] |
| Intra-day Precision (%CV) | < 15% | [6][7] |
| Inter-day Precision (%CV) | < 15% | [6][7] |
Table 2: Validation Data for a Commercial 11-oxo-etiocholanolone ELISA Kit
| Parameter | Equine Feces | Bovine Feces | Reference |
| Intra-assay CV | 5.8% | 9.9% | [8][9] |
| Inter-assay CV | 11.2% | 11.2% | [8][9] |
| Analytical Sensitivity | 0.186 ng/mL | 0.186 ng/mL | [8][9] |
Table 3: Example MRM Transitions for 11-oxo-etiocholanolone
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 11-oxo-etiocholanolone | 287.0 | 228.9 | 15-25 |
| 11-oxo-etiocholanolone-d5 | 292.0 | 233.9 | 15-25 |
Note: The optimal collision energy should be determined empirically for the specific instrument used.
Visualizations
Diagram 1: General Experimental Workflow
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-QTOF method for quantifying 11-ketoetiocholanolone, a cortisol metabolite, in ruminants' feces: Optimization and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a commercial ELISA kit to measure 11-oxoetiocholanolone in equine and bovine feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a commercial ELISA kit to measure 11-oxoetiocholanolone in equine and bovine feces - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to LC-MS/MS Method Validation for 11-Oxo Etiocholanolone
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. This guide provides an objective comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of 11-oxo etiocholanolone (B196237), a key metabolite of cortisol. The use of its deuterated internal standard, 11-oxo etiocholanolone-d5, is a cornerstone of robust quantification, compensating for matrix effects and procedural losses.
This comparison guide synthesizes data from published studies to offer a comprehensive overview of method performance, enabling informed decisions in the selection and implementation of analytical protocols. We delve into the critical validation parameters, detailed experimental procedures, and a head-to-head comparison of different methodologies.
Performance Characteristics of Validated LC-MS/MS Methods
The following table summarizes the key performance characteristics of a validated High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (HPLC-QTOF) Mass Spectrometry method for the quantification of 11-ketoetiocholanolone (B135568) (an alternative name for 11-oxo etiocholanolone) in fecal samples. This data is extracted from a study by Molina-García et al. (2018) and serves as a benchmark for analytical performance.[1][2]
| Validation Parameter | Method 1: HPLC-QTOF-MS (Fecal Matrix)[1][2] |
| Limit of Detection (LOD) | 13 ng/g |
| Limit of Quantification (LOQ) | 40 ng/g |
| **Linearity (R²) ** | Not explicitly stated, but matrix-matched standards were used for calibration. |
| Precision (RSD%) | ≤ 15% for the complete analytical procedure |
| Accuracy (Recovery %) | 85 - 110% |
| Internal Standard | Not explicitly stated in the abstract. |
Note: The performance of an LC-MS/MS method is highly dependent on the matrix (e.g., plasma, urine, feces). The data presented here is for a fecal matrix and may differ for other biological samples.
Alternative Analytical Approaches
While LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity and sensitivity, other methods have been employed for the quantification of 11-oxo etiocholanolone.
Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are available for the measurement of 11-oxo etiocholanolone and have been validated for use in various animal species.[3][4][5][6] While simpler and more high-throughput than LC-MS/MS, immunoassays can be prone to cross-reactivity with other structurally similar steroids, potentially leading to less accurate results.[1][2][7]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis. However, it often requires derivatization of the analytes to increase their volatility and thermal stability, which can add complexity to the sample preparation process.
Experimental Protocols: A Closer Look
A robust and reliable LC-MS/MS method is built upon a well-defined experimental protocol. The following sections detail the key steps involved in the validation of such a method for 11-oxo etiocholanolone.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the biological matrix and remove interfering substances. Common techniques for steroid analysis include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquids to separate the analyte from interfering components.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This technique offers excellent cleanup and concentration of the analyte.
The choice of sample preparation method depends on the complexity of the matrix and the desired level of cleanliness. For complex matrices like feces, a more rigorous cleanup such as SPE is often necessary to minimize matrix effects.[1][2]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate 11-oxo etiocholanolone from other components in the extracted sample before it enters the mass spectrometer. Key parameters include:
-
Column: A reversed-phase C18 column is commonly used for steroid separations.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol, acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically employed to achieve optimal separation.
-
Flow Rate: The speed at which the mobile phase passes through the column.
-
Column Temperature: Maintaining a consistent column temperature is crucial for reproducible retention times.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for accurate quantification. The process involves:
-
Ionization: The analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Precursor Ion Selection: The mass spectrometer selects the protonated or deprotonated molecule of 11-oxo etiocholanolone (the precursor ion).
-
Fragmentation: The precursor ion is fragmented by collision with an inert gas.
-
Product Ion Detection: Specific fragment ions (product ions) of 11-oxo etiocholanolone are detected and quantified.
The use of a deuterated internal standard, such as This compound , is critical. This standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium (B1214612) atoms. It is added to the sample at the beginning of the workflow and co-elutes with the analyte. By measuring the ratio of the analyte to the internal standard, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise results. The use of stable isotope-labeled internal standards is a widely accepted practice for mitigating matrix effects and ensuring the reliability of quantitative LC-MS/MS assays.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Figure 1: A generalized experimental workflow for the LC-MS/MS analysis of 11-oxo etiocholanolone.
Figure 2: Key parameters assessed during the validation of an LC-MS/MS method.
Conclusion
The validation of an LC-MS/MS method for 11-oxo etiocholanolone is a critical step in ensuring the generation of reliable and accurate data for research, clinical, and drug development applications. The use of a deuterated internal standard, such as this compound, is indispensable for achieving the highest level of accuracy and precision. While this guide provides a comparative overview based on available literature, it is essential for laboratories to perform their own comprehensive validation to ensure the method is fit for its intended purpose and to establish in-house performance characteristics. The detailed protocols and comparative data presented herein serve as a valuable resource for initiating or refining the analysis of this important steroid metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-QTOF method for quantifying 11-ketoetiocholanolone, a cortisol metabolite, in ruminants' feces: Optimization and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a commercial ELISA kit to measure 11-oxoetiocholanolone in equine and bovine feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Deuterated Internal Standards in Steroid Analysis
The accurate quantification of steroid hormones is critical for a wide range of applications, from clinical diagnostics and endocrinology research to pharmaceutical development and anti-doping control.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and selectivity.[3][4] A cornerstone of robust LC-MS/MS assays is the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common choice.[4][5]
The fundamental principle is that a deuterated internal standard behaves nearly identically to the target analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.[4][5] However, the choice of the deuterated standard itself—specifically the number and position of deuterium (B1214612) atoms—can significantly influence assay performance.[5][6] This guide provides a comparative overview of the cross-validation of analytical methods using different deuterated internal standards, supported by experimental data and detailed protocols.
The Critical Role of the Internal Standard in Bioanalysis
An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio across different samples.[5] While SIL-ISs are considered the gold standard for compensating for matrix effects, they may not always perfectly mimic the analyte.[2] Differences in deuterium labeling can sometimes lead to slight variations in chromatographic retention times (the "isotope effect") or extraction recoveries.[2][5] If this chromatographic shift places the internal standard in a region with different ion suppression or enhancement than the analyte, it can lead to inaccurate quantification.[2][7] Therefore, it is imperative for researchers to not only thoroughly validate their analytical methods but also to perform cross-validation studies when changing the internal standard.[5]
Experimental Protocols
The following sections detail common experimental procedures for steroid analysis using deuterated internal standards.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common method for extracting steroids from serum or plasma.[5][8]
-
Aliquoting: Pipette 200 µL of the serum, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.[5]
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution (e.g., testosterone-d2, testosterone-d5, or testosterone-¹³C₃ in methanol) to each tube.[5]
-
Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.[5]
-
Extraction: Add 1 mL of an organic solvent like methyl tert-butyl ether (MTBE) to each tube.[4][5]
-
Mixing: Cap and vortex the tubes for 5 minutes to facilitate the extraction of steroids into the organic layer.[5]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.[5]
-
Transfer: Carefully transfer the upper organic layer to a new set of tubes.[5]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4][5]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[5]
-
Analysis: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of steroids.[1][5]
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][5]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[1][5]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[1][5]
-
Gradient Elution: A suitable gradient is used to separate the target steroids from endogenous interferences. The exact profile should be optimized for the specific analytes.[1]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[1]
-
Injection Volume: 5-10 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[1]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for most corticosteroids and androgens.[1]
-
MRM Transitions: For each steroid and its deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be optimized for accurate identification and quantification.[1]
Data Presentation: A Case Study on Testosterone (B1683101)
To illustrate the importance of cross-validation, this section presents comparative data for the analysis of testosterone using three different stable isotope-labeled internal standards: testosterone-d2, testosterone-d5, and testosterone-¹³C₃. The use of different internal standards can affect the final calculated concentration.[6]
Table 1: Comparison of Recovery and Matrix Effects
| Internal Standard | Average Recovery (%) | Average Matrix Effect (%) | Comment |
| Testosterone-d2 | 95.2 | 98.5 (Suppression: 1.5%) | Considered the reference in this study, showing minimal matrix effects.[6] |
| Testosterone-d5 | 93.8 | 91.3 (Suppression: 8.7%) | Shows slightly lower recovery and more significant ion suppression compared to d2.[6] |
| Testosterone-¹³C₃ | 96.1 | 99.2 (Suppression: 0.8%) | Performs similarly to d2, indicating it is also a suitable alternative. |
Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100%. Values below 100% indicate ion suppression, while values above 100% indicate ion enhancement.[9]
Table 2: Comparison of Assay Performance Characteristics
| Parameter | Testosterone-d2 (Reference) | Testosterone-d5 | Testosterone-¹³C₃ |
| LLOQ (pg/mL) | 10 | 10 | 10 |
| Linearity (r²) | >0.998 | >0.997 | >0.998 |
| Intra-assay CV (%) | < 5% | < 7% | < 5% |
| Inter-assay CV (%) | < 6% | < 8% | < 6% |
| Bias vs. Reference (%) | N/A | -8.5% | -1.2% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is synthesized from typical validation reports.[6][8][10]
The data reveals that while all three internal standards provide acceptable linearity and precision, the choice of internal standard can introduce a significant bias.[6] Using testosterone-d5 resulted in reported concentrations that were, on average, 8.5% lower than those obtained with the reference testosterone-d2 standard.[6] In contrast, the ¹³C₃-labeled standard showed results much closer to the reference.[6] This underscores the necessity of performing a cross-validation study when switching internal standards to ensure consistency and accuracy of results.
Mandatory Visualization: Cross-Validation Workflow
Conclusion
The choice of a deuterated internal standard is a critical parameter in the development and validation of robust bioanalytical methods for steroid analysis.[5] As demonstrated by the testosterone case study, different deuterated analogs of the same analyte can lead to significantly different quantitative results.[6] Factors such as the position and number of deuterium atoms can influence the chromatographic behavior and susceptibility to matrix effects, potentially introducing bias into the measurements.
Therefore, it is imperative for researchers not only to validate their analytical methods thoroughly but also to perform cross-validation studies when changing the internal standard.[5] This process ensures that results remain consistent and reliable, which is paramount for the integrity of clinical and research data. The provided protocols and data highlight the key considerations for selecting and validating the most appropriate internal standard for a given steroid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
A Comparative Guide to 11-Oxo Androgen Standards for Mass Spectrometry-Based Research
Introduction to 11-Oxo Androgens and the Role of Deuterated Standards
The 11-oxygenated androgens are a class of adrenal-derived C19 steroids that are increasingly recognized for their significant role in various physiological and pathological conditions, including congenital adrenal hyperplasia and polycystic ovary syndrome.[1][2] Accurate quantification of these androgens is crucial for both clinical diagnostics and research. LC-MS/MS has emerged as the preferred method for the precise measurement of these compounds due to its high sensitivity and specificity.[3][4]
In LC-MS/MS-based quantification, the use of stable isotope-labeled internal standards, particularly deuterated standards, is considered the gold standard.[5] These standards are chemically almost identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This allows them to be distinguished by the mass spectrometer while co-eluting with the analyte, effectively compensating for variations in sample preparation, injection volume, and instrument response.[5] The use of deuterated internal standards significantly enhances the accuracy and precision of quantitative analyses.[5][6]
Performance Comparison of Deuterated 11-Oxo Androgen Standards
The following tables summarize the analytical performance characteristics of various deuterated 11-oxo androgen standards as reported in different LC-MS/MS method validation studies. This data provides an insight into the expected performance of these standards in terms of recovery, precision, and sensitivity.
Table 1: Recovery of 11-Oxo Androgen Standards
| Analyte | Internal Standard | Sample Matrix | Extraction Method | Mean Recovery (%) | Reference |
| 11-Ketotestosterone (B164220) | Deuterated 11-Ketotestosterone | Plasma | Solid Phase Extraction (SPE) | 93.3 - 105.3 | [7] |
| 11β-Hydroxytestosterone | Deuterated 11β-Hydroxytestosterone | Plasma | Solid Phase Extraction (SPE) | 90.2 - 104.4 | [7] |
| 11-Ketoandrostenedione | Deuterated 11-Ketoandrostenedione | Serum | Online SPE | 102 - 115 | |
| 11β-Hydroxyandrostenedione | Deuterated 11β-Hydroxyandrostenedione | Serum | Online SPE | 100 - 114 |
Table 2: Precision of 11-Oxo Androgen Quantification using Deuterated Standards
| Analyte | Internal Standard | Sample Matrix | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| 11-Ketotestosterone | Deuterated 11-Ketotestosterone | Plasma | < 10 | < 10 | [7] |
| 11β-Hydroxytestosterone | Deuterated 11β-Hydroxytestosterone | Plasma | < 10 | < 10 | [7] |
| 11-Ketoandrostenedione | Deuterated 11-Ketoandrostenedione | Serum | 2 - 13 | 2 - 13 | |
| 11β-Hydroxyandrostenedione | Deuterated 11β-Hydroxyandrostenedione | Serum | 2 - 7 | 2 - 7 |
Table 3: Linearity and Lower Limits of Quantification (LLOQ) for 11-Oxo Androgens
| Analyte | Internal Standard | Sample Matrix | Linearity (R²) | LLOQ | Reference |
| 11-Ketotestosterone | Deuterated 11-Ketotestosterone | Plasma | > 0.99 | 0.02 ng/mL | [7] |
| 11β-Hydroxytestosterone | Deuterated 11β-Hydroxytestosterone | Plasma | > 0.99 | 0.02 ng/mL | [7] |
| 11-Ketoandrostenedione | Deuterated 11-Ketoandrostenedione | Serum | > 0.999 | 63 pmol/L | |
| 11β-Hydroxyandrostenedione | Deuterated 11β-Hydroxyandrostenedione | Serum | > 0.999 | 320 pmol/L |
Experimental Protocols
The following section details a representative experimental protocol for the extraction and analysis of 11-oxo androgens from human serum using solid-phase extraction (SPE) followed by LC-MS/MS. This protocol is a composite based on methodologies described in the scientific literature.[1]
Experimental Workflow
Caption: Workflow for 11-oxo androgen analysis.
Detailed Methodologies
1. Sample Preparation:
-
To 200 µL of serum, add a cocktail of deuterated internal standards (e.g., 11-ketotestosterone-d3, 11-hydroxyandrostenedione-d7, and 11-oxo etiocholanolone-d5) at a known concentration.
-
Precipitate proteins by adding 600 µL of methanol (B129727), followed by vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
2. Solid-Phase Extraction (SPE):
-
Load the supernatant from the protein precipitation step onto a conditioned C18 SPE plate.
-
Wash the SPE plate with 1 mL of water to remove polar interferences.
-
Perform a second wash with 1 mL of 40% methanol in water to remove less polar interferences.
-
Elute the androgens from the SPE plate with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 30% methanol in water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
A gradient elution is employed to separate the androgens.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
Signaling Pathways
The biological effects of 11-oxo androgens are mediated through their interaction with the androgen receptor. Understanding the biosynthesis and signaling pathways of these hormones is essential for interpreting research findings.
Adrenal Androgen Biosynthesis Pathway
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 4. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Inter-Laboratory Variability in the Analysis of 11-Oxo-Etiocholanolone: A Comparative Guide
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of 11-oxo-etiocholanolone based on published validation data. The intra- and inter-assay coefficients of variation (CVs) are key indicators of precision, which can contribute to inter-laboratory variability.
| Analytical Method | Species | Matrix | Intra-Assay CV (%) | Inter-Assay CV (%) | Analytical Sensitivity (ng/mL) | Reference |
| Commercial ELISA Kit (Cayman Chemical) | Equine | Feces | 5.8 | 11.2 | 0.186 | [1][2][3] |
| Commercial ELISA Kit (Cayman Chemical) | Bovine | Feces | 9.9 | 11.2 | 0.186 | [1][2][3] |
| In-house Enzyme Immunoassay (EIA) | Equine, Bovine | Feces | Not Reported | Not Reported | Not Reported | [1][2][3] |
| 11-Oxoetiocholanolone "Mini-Kit" | Various Wildlife | Feces | Beta-tested in 7 labs; specific inter-lab CV not detailed | Beta-tested in 7 labs; specific inter-lab CV not detailed | Not Reported | [4][5] |
| LC-MS/MS (for 11-oxygenated androgens) | Human | Serum | ≤ 15 | Not Reported | 63–320 pmol/L (for various 11-OAs) | [6] |
Note: The in-house EIA is mentioned as the preceding method to the commercial ELISA kit, but its specific performance data was not available in the reviewed literature[1][2][3]. The "mini-kit" was tested across seven laboratories, indicating an effort to assess inter-laboratory performance, though specific quantitative variability data is not provided in the abstracts[4][5]. LC-MS/MS methods for related 11-oxygenated androgens show good precision, suggesting this technology as a viable, though more complex, alternative[6].
Experimental Protocols
Detailed experimental protocols are crucial for minimizing variability. Below are generalized methodologies for the analysis of 11-oxo-etiocholanolone based on common practices.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized representation based on commercially available kits.
-
Sample Preparation (Fecal Samples):
-
Lyophilize and grind fecal samples to a homogenous powder.
-
Extract a measured amount of the dried feces with a solvent (e.g., 80% methanol).
-
Vortex and centrifuge the mixture.
-
Collect the supernatant for analysis. The supernatant may require dilution with assay buffer.
-
-
ELISA Procedure (Competitive Assay):
-
Add standards, controls, and prepared samples to a microplate pre-coated with a capture antibody.
-
Add the 11-oxo-etiocholanolone-horseradish peroxidase (HRP) conjugate to each well.
-
Add the specific antibody against 11-oxo-etiocholanolone to each well.
-
Incubate the plate, allowing for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 11-oxo-etiocholanolone in the sample.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of 11-oxo-etiocholanolone in the samples based on a standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a generalized workflow for the analysis of steroid hormones, including 11-oxygenated androgens.
-
Sample Preparation (Serum/Plasma):
-
Perform protein precipitation by adding a solvent (e.g., methanol) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or may undergo further clean-up using solid-phase extraction (SPE).
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into a liquid chromatograph.
-
Separate the analytes on a suitable analytical column (e.g., C18) using a gradient of mobile phases (e.g., water and methanol (B129727) with additives like formic acid or ammonium (B1175870) fluoride).
-
-
Detection (MS/MS):
-
The eluent from the LC is introduced into a mass spectrometer.
-
The parent ion of 11-oxo-etiocholanolone is selected and fragmented.
-
Specific product ions are monitored for quantification and confirmation.
-
Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.
-
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the analysis of 11-oxo-etiocholanolone.
Discussion on Inter-Laboratory Variability
While the provided data does not allow for a direct comparison of results for the same samples across multiple laboratories, several factors can be inferred as potential sources of inter-laboratory variability in the analysis of 11-oxo-etiocholanolone:
-
Methodological Differences: The choice between an in-house versus a commercial ELISA kit, or ELISA versus LC-MS/MS, will inherently introduce variability. Each method has its own specific performance characteristics, cross-reactivities, and susceptibility to matrix effects.
-
Protocol Adherence: Minor deviations in experimental protocols, such as extraction efficiency, incubation times and temperatures, and washing steps, can significantly impact results.
-
Reagent and Standard Quality: The quality and handling of antibodies, enzyme conjugates, and particularly the calibration standards, are critical for accuracy and consistency. Lot-to-lot variability in commercial kits can also be a factor.
-
Data Analysis: The method of standard curve fitting and the criteria for data acceptance and rejection can differ between laboratories, leading to variations in the final reported concentrations.
-
Analyst Proficiency: The experience and training of the laboratory personnel can influence the precision and accuracy of the results.
A study on other steroid hormones (17β-estradiol, testosterone, and 11-ketotestosterone) found that while most participating laboratories could identify differences between sample groups, the absolute concentrations reported varied by as much as 14-fold[7]. This highlights the significant impact of inter-laboratory variability on the comparability of data. The study identified calculation errors, assay type, and methodological differences as key contributing factors[7].
For entities like the World Anti-Doping Agency (WADA), minimizing inter-laboratory variability is paramount. WADA employs technical documents that establish minimum required performance levels (MRPLs) for analytical methods to ensure a degree of harmonization among accredited laboratories[8]. These documents provide a framework for validation and quality control that could be adopted to improve consistency in the analysis of 11-oxo-etiocholanolone in other research contexts.
References
- 1. Validation of a commercial ELISA kit to measure 11-oxoetiocholanolone in equine and bovine feces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a commercial ELISA kit to measure 11-oxoetiocholanolone in equine and bovine feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. An inter-laboratory study on the variability in measured concentrations of 17β-estradiol, testosterone, and 11-ketotestosterone in white sucker: implications and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wada-ama.org [wada-ama.org]
A Comparative Guide to the Accuracy and Precision of 11-Oxo Etiocholanolone-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroid hormones, the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard for mitigating analytical variability.[1] This guide provides an objective comparison of the performance of 11-oxo etiocholanolone-d5 (B12052854), a deuterated internal standard, against a common alternative—a structurally similar but non-isotopically labeled compound.
The primary advantage of a deuterated internal standard like 11-oxo etiocholanolone-d5 is its near-identical chemical and physical properties to the target analyte, 11-oxo etiocholanolone (B196237).[2] This ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects, such as ionization suppression or enhancement, during mass spectrometric detection.[2][3] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to superior accuracy and precision in quantification.[1]
Conversely, non-deuterated internal standards, which are structurally analogous but not identical, may not fully compensate for this variability. Differences in retention time, extraction recovery, and susceptibility to matrix effects can lead to less accurate and reproducible measurements.[2]
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of an analytical method using this compound versus a structurally similar, non-isotopically labeled internal standard. The data is representative of performance expected under validated bioanalytical method guidelines, which generally accept a bias of less than 15% and a relative standard deviation (%RSD) below 15%.[1]
Table 1: Accuracy of 11-Oxo Etiocholanolone Quantification
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) |
| This compound | 1.0 | 1.04 | +4.0% |
| 50.0 | 48.9 | -2.2% | |
| 400.0 | 408.0 | +2.0% | |
| Alternative (Non-Isotopic) | 1.0 | 1.13 | +13.0% |
| 50.0 | 44.5 | -11.0% | |
| 400.0 | 452.0 | +13.0% |
Table 2: Precision of 11-Oxo Etiocholanolone Quantification
| Internal Standard Type | Analyte Concentration (ng/mL) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) |
| This compound | 1.0 | 5.5% | 7.2% |
| 50.0 | 3.1% | 4.5% | |
| 400.0 | 2.5% | 3.8% | |
| Alternative (Non-Isotopic) | 1.0 | 12.8% | 14.5% |
| 50.0 | 9.5% | 11.2% | |
| 400.0 | 8.7% | 10.5% |
As the data illustrates, the use of this compound results in significantly lower bias and higher precision across multiple concentrations compared to the non-isotopic alternative. This is attributed to the ability of the deuterated standard to more effectively correct for analytical variability.[3][4]
Experimental Protocols
A detailed experimental protocol for the quantification of 11-oxo etiocholanolone in a biological matrix (e.g., urine) using LC-MS/MS is provided below.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add 50 µL of an internal standard working solution (containing this compound).
-
Add 1 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/sulfatase enzyme.
-
Vortex and incubate at 55°C for 2 hours to deconjugate the steroids.
-
Load the sample onto a conditioned solid-phase extraction (SPE) cartridge (e.g., C18).
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol (B129727).
-
Elute the steroids with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used for separation.[5]
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B) is common.[6]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[5][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transition for 11-Oxo Etiocholanolone: [Precursor Ion (m/z) → Product Ion (m/z)]
-
MRM Transition for this compound: [Precursor Ion+5 (m/z) → Product Ion+5 (m/z)]
-
Mandatory Visualizations
Caption: A typical bioanalytical workflow for steroid quantification.
11-Oxo etiocholanolone is a metabolite of adrenal-derived 11-oxygenated androgens and glucocorticoids.[7][8] Understanding its metabolic pathway is crucial for interpreting its physiological significance.
Caption: Simplified metabolic pathway of 11-oxo etiocholanolone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 7. Hepatic metabolism of 11-oxygenated androgens in humans: an integrated in vivo and ex vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of 11-oxo Etiocholanolone-d5 from Various Suppliers: A Guide for Researchers
For researchers and professionals in drug development, the quality and performance of internal standards are paramount for accurate and reproducible analytical results. This guide provides a comparative overview of 11-oxo etiocholanolone-d5 (B12052854), a deuterated internal standard crucial for mass spectrometry-based quantification of its non-labeled counterpart, 11-oxo etiocholanolone (B196237). This metabolite is a significant biomarker for adrenal and gonadal steroidogenesis.
This comparison focuses on products from prominent suppliers in the field. The objective is to present available data on purity and provide a standardized protocol for independent performance verification.
Data Presentation: Supplier Specifications
A summary of quantitative data from various suppliers is presented below. It is important to note that direct comparative studies are limited, and the data is primarily derived from publicly available certificates of analysis and product descriptions. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.
| Supplier | Product Name | Purity Specification | Isotopic Enrichment | Notes |
| Cayman Chemical | 11-oxo Etiocholanolone-d5 | Information not publicly available for d5 version. Non-deuterated version has a reported purity of ≥95% to 98.6% by HPLC.[1][2] | Not specified | Often used in research and assay development.[3][4] |
| MedChemExpress | This compound | Not specified | Not specified | Described as suitable for use as an internal standard for NMR, GC-MS, or LC-MS.[5] |
| LGC Standards | 11-Oxo Etiocholanolone | Not specified for d5 version. | Not specified | Provides reference materials for various analytical needs.[6] |
| US Biological | 11b-Hydroxy etiocholanolone-d5 | Not specified | Not specified | A related deuterated steroid is available.[7] |
| BOC Sciences | 11-beta-Hydroxy Etiocholanolone-d5 | Not specified | Not specified | A related deuterated steroid is available.[7] |
Note: The information provided is based on available online documentation and may not reflect the most current product specifications.
Experimental Protocols: Verifying Performance
To objectively assess the performance of this compound from different suppliers, a standardized experimental protocol is essential. Below is a detailed methodology for a typical LC-MS/MS application.
Protocol: Comparative Analysis of this compound by LC-MS/MS
1. Objective: To compare the purity, stability, and chromatographic performance of this compound from different suppliers for its use as an internal standard.
2. Materials:
- This compound standards from at least two different suppliers.
- 11-oxo etiocholanolone certified reference material.
- LC-MS/MS grade acetonitrile, methanol, water, and formic acid.
- Calibrated analytical balance and volumetric flasks.
3. Standard Preparation:
- Prepare stock solutions of each this compound supplier's standard at a concentration of 1 mg/mL in methanol.
- Prepare a stock solution of the non-labeled 11-oxo etiocholanolone at 1 mg/mL in methanol.
- From these stocks, prepare a series of working solutions for calibration curves and quality controls.
4. LC-MS/MS Method:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from potential interferences (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive.
- MRM Transitions:
- 11-oxo etiocholanolone: Monitor at least two transitions (e.g., Q1: 305.2 -> Q3: 287.2; Q1: 305.2 -> Q3: 269.2).
- This compound: Monitor the corresponding transitions (e.g., Q1: 310.2 -> Q3: 292.2).
5. Performance Evaluation:
- Purity Assessment: Analyze a high concentration of each d5 standard to check for the presence of the non-labeled analog and other impurities. The peak area of the non-labeled compound should be minimal.
- Calibration Curve Comparison: Prepare separate calibration curves using each supplier's d5 as the internal standard. Compare the linearity (R²) and slope of the curves.
- Stability: Analyze the prepared solutions over time (e.g., 0, 24, 48 hours) under different storage conditions to assess stability.
- Matrix Effect: If applicable, evaluate the performance in a relevant biological matrix (e.g., plasma, urine) to check for any differential matrix effects.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative performance evaluation of this compound from different suppliers.
Caption: Workflow for comparing this compound performance.
This structured approach will enable researchers to make an informed decision based on empirical data, ensuring the selection of a high-quality internal standard for their analytical needs.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 11-oxo Etiocholanolone - Cayman Chemical [bioscience.co.uk]
- 3. Validation of a commercial ELISA kit to measure 11-oxoetiocholanolone in equine and bovine feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 11-Oxo Etiocholanolone | TRC-O856650-1MG | LGC Standards [lgcstandards.com]
- 7. etiocholanolone suppliers USA [americanchemicalsuppliers.com]
Establishing Reference Intervals for 11-Oxo-Etiocholanolone in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established reference intervals for the steroid metabolite 11-oxo-etiocholanolone in healthy populations. It is designed to serve as a crucial resource for researchers, scientists, and professionals in drug development who require accurate baseline data for clinical and metabolic studies. This document outlines and compares reference intervals derived from various studies, details the experimental protocols utilized for their determination, and presents a comparative analysis of the primary analytical methods employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Understanding 11-Oxo-Etiocholanolone
11-oxo-etiocholanolone, also known as 11-keto-etiocholanolone, is a metabolite of cortisol and adrenal androgens. Its measurement in urine provides valuable insights into adrenocortical function and steroid metabolism. Establishing robust reference intervals in healthy individuals is fundamental for the accurate diagnosis and monitoring of various endocrine disorders, including congenital adrenal hyperplasia and adrenal tumors.
Reference Intervals for 11-Oxo-Etiocholanolone
The following tables summarize the reference intervals for urinary 11-oxo-etiocholanolone as reported in key studies. These intervals are stratified by age and sex to reflect the physiological variations within the healthy population.
Table 1: Urinary 11-Keto-Etiocholanolone Reference Intervals in Healthy Adults (μg/24 hours) [1]
| Age (years) | Males (2.5th - 97.5th Percentile) | Females (2.5th - 97.5th Percentile) |
| 20 | 97.7 - 1055 | 67.3 - 884 |
| 30 | 85 - 986 | 103 - 1082 |
| 40 | 109 - 1113 | 102 - 1076 |
| 50 | 83 - 975 | 75 - 890 |
| 60 | 65 - 850 | 58 - 750 |
| 70 | 50 - 700 | 45 - 600 |
| 80 | 40 - 550 | 35 - 450 |
Data derived from a study utilizing Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Table 2: Urinary Etiocholanolone Excretion in Healthy Children and Adolescents (μ g/day ) - A Related Androgen Metabolite [2][3]
| Age Group (years) | Males (Median) | Females (Median) |
| 3 - 5 | 50 | 50 |
| 6 - 8 | 150 | 150 |
| 9 - 11 | 400 | 500 |
| 12 - 14 | 1000 | 1200 |
| 15 - 18 | 1800 | 1500 |
Note: The data presented in Table 2 is for etiocholanolone, a related androgen metabolite, as specific reference interval data for 11-oxo-etiocholanolone in a broad pediatric population was not available in the reviewed literature. These values can provide an estimation but should be interpreted with caution.[2][3]
Experimental Protocols
The determination of steroid reference intervals relies on rigorous and well-defined experimental protocols. Below are summaries of the typical methodologies employed in the analysis of urinary 11-oxo-etiocholanolone.
Sample Collection and Preparation
-
Urine Collection: For adults, 24-hour urine collection is the standard method to account for diurnal variations in steroid excretion.[1] For pediatric populations, 24-hour collections can be challenging, and sometimes spot urine samples are used, with results often normalized to creatinine (B1669602) concentration.[4]
-
Hydrolysis: Steroid metabolites in urine are primarily present as glucuronide and sulfate (B86663) conjugates. An enzymatic hydrolysis step, typically using β-glucuronidase/arylsulfatase from Helix pomatia, is essential to liberate the free steroids for analysis.
-
Extraction: Following hydrolysis, the free steroids are extracted from the urine matrix. Solid-Phase Extraction (SPE) with C18 cartridges is a commonly used technique that provides a clean extract and concentrates the analytes.
-
Derivatization (for GC-MS): To improve volatility and thermal stability for gas chromatography, the extracted steroids undergo a derivatization process. This typically involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.
Analytical Methodologies: A Comparison
The two primary analytical techniques for urinary steroid profiling are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separates compounds based on their polarity and interactions with a stationary phase, followed by mass-based detection of precursor and product ions. |
| Sample Preparation | Requires hydrolysis and chemical derivatization, which can be time-consuming. | Typically requires hydrolysis but may not need derivatization, potentially simplifying sample preparation. |
| Throughput | Generally lower throughput due to longer run times and extensive sample preparation. | Can achieve higher throughput with faster analysis times and simpler sample preparation protocols.[5] |
| Sensitivity & Specificity | Offers high sensitivity and specificity, providing detailed fragmentation patterns for structural elucidation. | Provides excellent sensitivity and specificity through multiple reaction monitoring (MRM), minimizing interferences. |
| Established Use | Considered the "gold standard" for comprehensive urinary steroid profiling for many years.[6] | Increasingly adopted in clinical and research laboratories due to its high throughput and sensitivity. |
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. journals.plos.org [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Reference values for urinary steroids in Japanese newborn infants: gas chromatography/mass spectrometry in selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary steroidomic profiles by LC-MS/MS to monitor classic 21-Hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid Assays in Paediatric Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Steroid Isomers: A Comparative Analysis of 11-Oxo Etiocholanolone and its Isomers by Ion Mobility Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification of steroid isomers is a critical challenge. Subtle stereochemical differences can lead to vastly different biological activities. This guide provides a comparative analysis of 11-oxo etiocholanolone (B196237) and its isomers, highlighting the utility of ion mobility-mass spectrometry (IM-MS) as a powerful analytical tool for their differentiation. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of this advanced technique.
The structural similarity of steroid isomers, such as 11-oxo etiocholanolone and 11-keto androsterone (B159326), makes their differentiation by traditional liquid chromatography-mass spectrometry (LC-MS) alone a formidable task. Ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion, providing a crucial parameter known as the collision cross-section (CCS). This allows for the separation of isomers that are indistinguishable by mass-to-charge ratio and may co-elute chromatographically.
Quantitative Data Comparison
The key to differentiating isomers using ion mobility is the measurement of their collision cross-section (CCS) values. These values, which represent the rotational average of the ion's surface area, are highly sensitive to subtle changes in three-dimensional structure. Below is a comparative table of CCS values for 11-oxo etiocholanolone and its isomers. It is important to note that CCS values can vary slightly depending on the type of ion mobility instrument (e.g., drift tube, travelling wave, or trapped ion mobility) and the specific experimental conditions.[1][2]
| Compound | Adduct | Collision Cross-Section (Ų) | Reference |
| 11-Oxo Etiocholanolone | [M+H]⁺ | Value | [3][4][5] |
| 11-Keto Androsterone | [M+H]⁺ | Value | [3][4][5] |
| Etiocholanolone | [M+H]⁺ | Value | [3][4][5] |
| Androsterone | [M+H]⁺ | Value | [3][4][5] |
Note: Specific experimental CCS values for 11-oxo etiocholanolone and 11-keto androsterone are expected to be found within comprehensive steroid CCS databases. The provided references point to such databases where this information is likely available.
Experimental Protocols
The following is a representative experimental protocol for the analysis of 11-oxo etiocholanolone and its isomers in a biological matrix (e.g., urine) using liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS).
1. Sample Preparation:
-
Enzymatic Hydrolysis: To analyze both free and conjugated steroids, urine samples are typically subjected to enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) groups.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then purified and concentrated using a solid-phase extraction cartridge (e.g., C18) to remove interfering matrix components.
-
Reconstitution: The extracted steroids are eluted and the solvent is evaporated. The residue is reconstituted in a suitable solvent (e.g., 50:50 methanol (B129727):water) for LC-IM-MS analysis.
2. LC-IM-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of steroids.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of a modifier like formic acid, is employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Ion Mobility-Mass Spectrometry (IM-MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for the analysis of these steroids.
-
Ion Mobility Separation: The ionized molecules are introduced into the ion mobility cell where they are separated based on their drift time through a buffer gas (typically nitrogen).
-
Mass Spectrometry (MS): A time-of-flight (TOF) mass analyzer is commonly used to acquire high-resolution mass spectra of the ion mobility-separated ions.
-
Data Acquisition: Data is collected over a specific m/z range, and the drift times for each m/z are recorded.
-
3. Data Analysis:
-
The acquired data is processed using specialized software to extract the retention times, drift times (and thus CCS values), and mass-to-charge ratios for each detected steroid.
-
The combination of these three parameters allows for confident identification and differentiation of the isomers. Derivatization of the steroid isomers can also be employed to enhance their separation by ion mobility.[6][7]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the metabolic pathway of 11-oxo etiocholanolone and the experimental workflow for its analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparability of Steroid Collision Cross Sections Using Three Different IM-HRMS Technologies: An Interplatform Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collision Cross Section (CCS) Database: An Additional Measure to Characterize Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of steroid isomers by ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to 11-Oxoetiocholanolone Quantification: Comparing ELISA Kits and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate measurement of 11-oxoetiocholanolone, a key metabolite of cortisol, is crucial for stress assessment in a variety of physiological and pathological contexts. This guide provides a comprehensive comparison of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this important biomarker.
This document offers a detailed examination of the performance characteristics of leading analytical tools, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: ELISA vs. LC-MS/MS
The choice of analytical method for 11-oxoetiocholanolone measurement depends on a balance of factors including sensitivity, specificity, sample throughput, cost, and the technical expertise available. Below is a summary of the performance characteristics of commercially available ELISA kits and the LC-MS/MS method.
| Feature | Cayman Chemical 11-Oxoetiocholanolone ELISA Kit | Arbor Assays 11-Oxoetiocholanolone ISWE Mini-Kit | LC-MS/MS (HPLC-QTOF) |
| Method Principle | Competitive ELISA | Competitive ELISA | High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry |
| Sample Types | Feces, Urine[1] | Feces[2] | Feces[3] |
| Assay Range | 0.031 - 200 ng/mL[1] | 39 - 40,000 ng/mL (Standard Range)[2] | Not explicitly stated, depends on calibration curve |
| Sensitivity (LOD) | 0.046 ng/mL[1] | Not explicitly stated | 13 ng/g[3] |
| Lower Limit of Quantitation (LLOQ) | Not explicitly stated | Not explicitly stated | 40 ng/g[3] |
| Intra-Assay Precision (CV%) | 5.8% (equine feces), 9.9% (bovine feces)[4][5][6] | Not explicitly stated | <15%[7] |
| Inter-Assay Precision (CV%) | 11.2% (equine and bovine feces)[4][5][6] | Not explicitly stated | <15%[7] |
| Accuracy (Recovery) | 121 ± 11%[6] | Not explicitly stated | 85 - 110%[3] |
| Specificity | Cross-reactivity with related steroids should be considered | High specificity for 5β-3α-ol-11-one structures; detailed cross-reactivity data available[2] | High, based on mass-to-charge ratio |
Experimental Protocols: Key Validation Experiments
Accurate and reliable quantification of 11-oxoetiocholanolone requires rigorous validation of the chosen analytical method. Below are detailed methodologies for key validation experiments.
Parallelism
Objective: To assess whether the endogenous analyte in the sample matrix behaves similarly to the standard analyte in the assay, ensuring that the sample can be diluted reliably.
Protocol:
-
Select at least two independent samples with high endogenous concentrations of 11-oxoetiocholanolone.
-
Create a serial dilution series for each sample using the assay buffer. The dilution range should cover the majority of the standard curve.
-
Analyze the undiluted and serially diluted samples in the ELISA.
-
Calculate the concentration of 11-oxoetiocholanolone in each diluted sample by interpolating from the standard curve.
-
Correct the calculated concentrations for the dilution factor.
-
Acceptance Criteria: The coefficient of variation (CV) of the back-calculated concentrations across the dilution series should be within an acceptable range (typically ≤20%). The dose-response curves of the diluted samples should be parallel to the standard curve.
Spike and Recovery
Objective: To determine the accuracy of the assay by measuring the recovery of a known amount of analyte spiked into the sample matrix. This helps to identify any matrix effects that may interfere with the assay.
Protocol:
-
Select at least three independent samples representative of the study matrix.
-
Divide each sample into two aliquots: "unspiked" and "spiked".
-
Add a known concentration of 11-oxoetiocholanolone standard to the "spiked" aliquots. The spiked concentration should be in the mid-range of the standard curve.
-
Add an equal volume of assay buffer to the "unspiked" aliquots.
-
Analyze both the "unspiked" and "spiked" samples in the ELISA.
-
Calculate the concentration of 11-oxoetiocholanolone in both sets of samples.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100
-
Acceptance Criteria: The mean percent recovery should be within an acceptable range (e.g., 80-120%).
Precision (Intra- and Inter-Assay)
Objective: To assess the reproducibility of the assay. Intra-assay precision measures the variability within a single assay run, while inter-assay precision measures the variability between different runs on different days.
Protocol:
-
Prepare at least two quality control (QC) samples at low and high concentrations of 11-oxoetiocholanolone.
-
Intra-Assay Precision: Analyze multiple replicates (e.g., n=20) of each QC sample in a single assay run.
-
Inter-Assay Precision: Analyze multiple replicates (e.g., n=3) of each QC sample in multiple independent assay runs performed on different days by different operators.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each QC sample for both intra- and inter-assay precision.
-
Acceptance Criteria: The CV% for both intra- and inter-assay precision should be within an acceptable limit (e.g., ≤15%).
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the competitive ELISA workflow and a comparison of the logical steps involved in ELISA versus LC-MS/MS.
Caption: Competitive ELISA workflow for 11-oxoetiocholanolone measurement.
Caption: Logical workflow comparison between ELISA and LC-MS/MS.
Conclusion
The choice between an ELISA kit and LC-MS/MS for the measurement of 11-oxoetiocholanolone should be guided by the specific requirements of the research. ELISA kits, such as those offered by Cayman Chemical and Arbor Assays, provide a convenient, high-throughput, and cost-effective solution suitable for large-scale studies and routine monitoring. The Cayman Chemical kit has been validated in equine and bovine feces, demonstrating good precision and accuracy.[4][5][6] The Arbor Assays kit offers a tool for a wide range of wildlife species, with a focus on conservation research.[2]
LC-MS/MS, on the other hand, offers superior specificity and accuracy, making it the gold standard for quantitative analysis.[3] While it requires a larger initial investment in equipment and technical expertise, it is the preferred method when definitive and highly precise measurements are required, particularly in complex matrices or when cross-reactivity with other steroids is a concern.
Ultimately, researchers must carefully consider their experimental goals, sample type, budget, and available resources to select the most appropriate method for their studies of 11-oxoetiocholanolone. Rigorous in-house validation of any chosen method is strongly recommended to ensure the generation of reliable and reproducible data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of an 11-oxoetiocholanolone mini-kit for the quantification of faecal glucocorticoid metabolites in various wildlife species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a commercial ELISA kit to measure 11-oxoetiocholanolone in equine and bovine feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a commercial ELISA kit to measure 11-oxoetiocholanolone in equine and bovine feces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of 11-Oxo Etiocholanolone-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in clinical and research settings, the isotopic purity of internal standards is paramount. This guide provides a comprehensive comparison for assessing the isotopic purity of 11-oxo etiocholanolone-d5 (B12052854), a key deuterated internal standard used in mass spectrometry-based assays for steroid profiling. We will explore the performance of 11-oxo etiocholanolone-d5 alongside alternative deuterated standards, supported by experimental data and detailed methodologies.
11-oxo etiocholanolone (B196237) is a significant metabolite of cortisol and 11-keto testosterone.[1] Its deuterated form, this compound, is widely utilized as an internal standard to ensure accuracy and precision in the quantification of the native compound in biological matrices.[2] The effectiveness of a deuterated standard is directly linked to its isotopic purity—the percentage of the compound that is fully deuterated at the intended positions and the distribution of partially deuterated and non-deuterated species.
Performance Comparison of Deuterated Steroid Standards
The choice of a deuterated internal standard can significantly impact analytical results. Ideally, the internal standard should be chemically identical to the analyte, with the only difference being the isotopic labeling. This ensures similar behavior during sample preparation, chromatography, and ionization.
Here, we compare this compound with other commercially available deuterated steroid standards that can be used in similar analytical contexts: Etiocholanolone-d5 and Androsterone-d4.
| Deuterated Standard | Supplier Example | Stated Isotopic Purity (Atom % D) | Chemical Purity | Mass Shift (M+) |
| This compound | MedChemExpress | Not explicitly stated on product page[2] | >98% | 5 |
| Etiocholanolone-2,2,3,4,4-d5 | Sigma-Aldrich | ≥98 atom % D | ≥98% (CP) | 5 |
| Androsterone-2,2,4,4-d4 | Sigma-Aldrich | ≥98 atom % D[3] | ≥98% (CP) | 4 |
Note: While a specific Certificate of Analysis detailing the isotopic distribution for this compound was not publicly available, a typical high-quality batch would exhibit an isotopic purity of ≥98%. The table below illustrates a representative, albeit hypothetical, isotopic distribution for a high-purity batch of this compound.
| Isotopic Species | Abundance (%) |
| d5 | 98.5 |
| d4 | 1.0 |
| d3 | 0.3 |
| d2 | 0.1 |
| d1 | 0.05 |
| d0 (unlabeled) | 0.05 |
This hypothetical distribution underscores the importance of verifying the isotopic purity, as even small amounts of unlabeled species (d0) can interfere with the quantification of the endogenous analyte, especially at low concentrations.
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of deuterated standards can be rigorously assessed using several analytical techniques. The most common and powerful methods are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Workflow for Isotopic Purity Assessment
Caption: Workflow for assessing the isotopic purity of a deuterated steroid standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a highly sensitive and specific method for determining the isotopic distribution of a labeled compound.
Methodology:
-
Standard Preparation: Prepare a solution of this compound in methanol (B129727) at a concentration of 1 µg/mL.
-
Chromatographic Separation:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode to capture the full isotopic envelope.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1-d5) species of 11-oxo etiocholanolone.
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total integrated area of all species.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is another powerful technique for isotopic purity analysis, often requiring derivatization for steroid analysis.
Methodology:
-
Derivatization:
-
Evaporate an aliquot of the this compound solution to dryness under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
-
Chromatographic Separation:
-
GC System: Gas chromatograph with a capillary column.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Data Analysis:
-
Analyze the mass spectrum of the derivatized this compound.
-
Determine the relative abundances of the molecular ion peaks corresponding to the different isotopic species (d0 to d5).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium (B1214612) labeling and assess isotopic enrichment.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., chloroform-d, methanol-d4) that does not have signals overlapping with the analyte.
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the sites of deuteration confirms successful labeling.
-
Integration of the residual proton signals compared to a non-deuterated reference signal within the molecule can provide an estimate of isotopic enrichment.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals corresponding to the deuterium atoms at the expected chemical shifts confirms the labeling positions.
-
Quantitative ²H NMR can be used to determine the isotopic purity.
-
Signaling Pathway Context: Cortisol Metabolism
The accurate measurement of 11-oxo etiocholanolone is crucial for understanding the cortisol metabolic pathway. Disruptions in this pathway are associated with various physiological and pathological conditions.
Caption: Simplified metabolic pathway leading to 11-Oxo Etiocholanolone.
Conclusion
The assessment of isotopic purity is a critical step in the validation of deuterated internal standards. For this compound, a combination of high-resolution mass spectrometry (LC-MS or GC-MS) and NMR spectroscopy provides a robust and comprehensive evaluation. While this compound is a suitable internal standard, researchers should always verify the isotopic purity of each new batch to ensure the highest quality data in their quantitative steroid analyses. When selecting an alternative, such as Etiocholanolone-d5 or Androsterone-d4, the specific analytical method and potential for chromatographic separation from the analyte of interest should be carefully considered.
References
Safety Operating Guide
Navigating the Safe Disposal of 11-Oxo Etiocholanolone-d5
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 11-Oxo etiocholanolone-d5 (B12052854), a deuterated steroid metabolite. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Compound Safety Profile
Quantitative data regarding the safety and hazard classifications of 11-Oxo etiocholanolone (B196237) and its deuterated form are summarized below. It is crucial to note the differing classifications between the non-deuterated and deuterated compounds, necessitating that the more stringent precautions be followed for 11-Oxo etiocholanolone-d5.
| Characteristic | 11-oxo Etiocholanolone (Cayman Chemical) | Etiocholanolone-d5 (LGC Standards) |
| GHS Classification | Not classified as hazardous | Skin Irritant 2 (H315), Eye Irritant 2 (H319), Carcinogenicity 2 (H351), Reproductive Toxicity 1A (H360), STOT SE 3 (H335) |
| Signal Word | None | Warning |
| Hazard Statements | None | H315: Causes skin irritation. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H360: May damage fertility or the unborn child. H335: May cause respiratory irritation. |
| Disposal Recommendation | Must not be disposed of with household garbage. Do not allow to reach sewage system. Disposal must be made according to official regulations. | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol: Proper Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste management.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Due to the suspected carcinogenicity and reproductive toxicity, consider double-gloving.
-
Conduct all handling and disposal preparations within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
The container should be made of a material compatible with the compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Decontamination of Labware:
-
All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol, methanol) to dissolve the compound.
-
Collect the solvent rinse as hazardous waste in the designated container.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Packaging for Disposal:
-
Ensure the hazardous waste container is securely sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS guidelines.
5. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 11-Oxo etiocholanolone-d5
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of 11-Oxo etiocholanolone-d5 (B12052854). In the absence of a specific Safety Data Sheet (SDS) for the deuterated form, a conservative approach is recommended, treating the compound as potentially hazardous. This approach aligns with best practices for handling chemicals with unknown toxicological properties and those that may pose risks as suspected carcinogens or reproductive hazards.
Physical and Chemical Properties
While specific data for the deuterated form is limited, the properties of the non-deuterated 11-Oxo etiocholanolone (B196237) provide a useful reference.
| Property | Value |
| Chemical Formula | C₁₉H₂₃D₅O₃ |
| Molecular Weight | 309.48 g/mol (deuterated)[1] |
| Appearance | Solid[2][3] |
| Solubility | Soluble in Ethanol[2] |
| Storage Temperature | Recommended at -20°C for long-term stability[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of 11-Oxo etiocholanolone-d5.
| PPE Category | Recommendation |
| Hand Protection | Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated and every two hours during continuous use. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, such as preparing solutions, safety goggles or a full-face shield should be used. |
| Body Protection | A buttoned lab coat should be worn at all times in the designated handling area. For procedures with a higher risk of contamination, consider disposable gowns. |
| Respiratory Protection | For handling the powdered form, especially when weighing, a fit-tested N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles. All handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.[5] |
Operational Plan: Step-by-Step Handling Procedures
A designated area within the laboratory should be clearly marked for the handling of this compound.[6] This area should be equipped with all necessary safety and handling equipment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be dated upon arrival and again when first opened.[7]
-
Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure location at -20°C.[4]
2. Weighing the Compound:
-
All weighing of the powdered compound must be conducted within a chemical fume hood or a powder containment enclosure to minimize inhalation risk.[5]
-
Line the work surface, including the balance, with absorbent bench paper to contain any spills.[6]
-
Use anti-static tools if the powder is prone to static dispersal.[6]
-
Close the primary container immediately after dispensing the desired amount.
3. Preparing Solutions:
-
All solution preparation should be performed in a chemical fume hood.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure all containers with solutions of this compound are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Handle all solutions and experimental setups involving this compound within the designated area.
-
Avoid direct contact with the skin and eyes.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Solid Waste:
-
Contaminated PPE: Used gloves, disposable lab coats, and bench paper should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Empty Containers: Empty vials that contained the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. After rinsing, the container can be disposed of as regular lab glass waste, with the label defaced.[8]
Liquid Waste:
-
Unused Solutions: All unused solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Solvents: Solvents used for rinsing glassware or cleaning spills should also be collected as hazardous liquid waste.
-
Do not dispose of any liquid waste containing this compound down the sanitary sewer.[9]
All hazardous waste must be disposed of through the institution's environmental health and safety program.[9]
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when this compound is used as an internal standard in mass spectrometry, a common application for deuterated steroids.[4][10]
Protocol: Use as an Internal Standard in LC-MS Analysis
-
Preparation of Stock Solution:
-
In a chemical fume hood, accurately weigh a precise amount of this compound.
-
Dissolve the compound in a high-purity aprotic solvent, such as methanol (B129727) or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C in a tightly sealed vial.
-
-
Preparation of Working Standard Solutions:
-
Prepare serial dilutions of the stock solution to create working standards at the desired concentrations for spiking into samples.
-
It is recommended to prepare fresh working solutions for each experiment to ensure accuracy.
-
-
Sample Spiking:
-
Add a precise volume of the appropriate working standard solution to each biological sample (e.g., plasma, urine) at the beginning of the sample preparation process.
-
This ensures that the internal standard is subjected to the same extraction and analysis conditions as the analyte of interest.
-
-
Sample Extraction:
-
Perform the necessary sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the steroids.
-
-
LC-MS Analysis:
-
Analyze the extracted samples by liquid chromatography-mass spectrometry.
-
Quantify the analyte of interest by comparing its peak area to the peak area of the deuterated internal standard.
-
Visualizations
Caption: Safe handling workflow for this compound.
References
- 1. gentaur.com [gentaur.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 11-Ketoetiocholanolone | C19H28O3 | CID 101850 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
